2,6-Bis[(2-hydroxyethyl)amino]toluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(2-hydroxyethylamino)-2-methylanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-9-10(12-5-7-14)3-2-4-11(9)13-6-8-15/h2-4,12-15H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYCMSFOZIRDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCCO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164225 | |
| Record name | 2,6-Dihydroxyethylaminotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149330-25-6 | |
| Record name | 2,6-Bis[(2-hydroxyethyl)amino]toluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149330-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dihydroxyethylaminotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149330256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxyethylaminotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Di-(hydroxyethylamino)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanol, 2,2'-[(2-methyl-1,3-phenylene)diimino]bis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIHYDROXYETHYLAMINOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I50F7J73SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Bis[(2-hydroxyethyl)amino]toluene: Chemical Properties, Structure, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and available experimental data for 2,6-Bis[(2-hydroxyethyl)amino]toluene (CAS No. 149330-25-6). This aromatic diamine derivative is a significant intermediate in the synthesis of various compounds, including hair dyes and potentially active pharmaceutical ingredients (APIs). This document consolidates key data to support research, development, and drug discovery efforts involving this molecule.
Chemical Identity and Structure
This compound is an organic compound featuring a toluene core substituted with two bis(2-hydroxyethyl)amino groups at the 2 and 6 positions.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 149330-25-6[1] |
| Molecular Formula | C₁₁H₁₈N₂O₂[2] |
| IUPAC Name | 2,2'-((2-Methyl-1,3-phenylene)bis(azanediyl))diethanol[2] |
| InChI | InChI=1S/C11H18N2O2/c1-9-10(12-5-7-14)3-2-4-11(9)13-6-8-15/h2-4,12-15H,5-8H2,1H3[2] |
| SMILES | CC1=C(C=CC=C1NCCO)NCCO[2] |
| Synonyms | 2,6-Di(2-hydroxyethylamino)toluene, HC Purple BS, HC Violet AS[3] |
Structural Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 210.27 g/mol | [2] |
| Appearance | Off-white crystalline powder | [4] |
| Melting Point | 116 - 120 °C | [5] |
| Purity | ≥98% (by GC and titration) | [5] |
| Solubility | Information not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in peer-reviewed literature. However, based on general chemical principles and information from related patent literature, the following sections outline plausible methodologies.
Synthesis
The synthesis of this compound can be inferred to be a two-step process starting from 2,6-dinitrotoluene.
Caption: Plausible synthesis workflow for this compound.
Step 1: Synthesis of 2,6-Diaminotoluene
The precursor, 2,6-diaminotoluene, can be synthesized by the hydrogenation of 2,6-dinitrotoluene.[6]
-
Materials: 2,6-dinitrotoluene, palladium on carbon (Pd/C) catalyst, water.
-
Procedure:
-
A mixture of 2,6-dinitrotoluene and a palladium-carbon catalyst is suspended in water.
-
The mixture is subjected to hydrogenation at a pressure of 1.0-1.2 MPa and a temperature of 110-125°C.[6]
-
The reaction is maintained for a sufficient time to ensure complete reduction of the nitro groups.
-
After the reaction, the catalyst is filtered off, and the aqueous solution of 2,6-diaminotoluene is cooled to induce crystallization.
-
The resulting crystals are isolated by filtration and dried.
-
Step 2: Synthesis of this compound
The final product is likely synthesized via the alkoxylation of 2,6-diaminotoluene with ethylene oxide. This is a common method for introducing hydroxyethyl groups onto amino compounds.[7][8]
-
Materials: 2,6-diaminotoluene, ethylene oxide, alkoxylation catalyst (e.g., a basic catalyst).
-
Procedure:
-
2,6-diaminotoluene is reacted with ethylene oxide in the presence of an alkoxylation catalyst.
-
The reaction is typically carried out at elevated temperatures, in the range of 100°C to 220°C, and may be conducted under atmospheric or superatmospheric pressure.[7]
-
The molar ratio of ethylene oxide to the diamine is controlled to achieve the desired degree of hydroxyethylation.
-
Upon completion of the reaction, the product is purified, likely through recrystallization or other chromatographic methods.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of aromatic amines.[9][10] A general protocol for the analysis of aromatic amines in cosmetic products can be adapted for this compound.
-
Sample Preparation:
-
Dissolve a known weight of the solid sample (e.g., 0.5 g) in a mixture of water (8 mL) and methanol (2 mL).
-
Vortex the mixture for 2 minutes.
-
Centrifuge an aliquot of the extract for 5 minutes at 10,000 rpm.
-
Dilute the centrifuged extract with methanol before injection into the HPLC system.
-
-
Chromatographic Conditions (Example for Aromatic Amines):
-
Column: C18 reverse-phase column (e.g., CLC-ODS).[9]
-
Mobile Phase: A gradient of methanol and water, potentially with an additive like formic acid or an ionic liquid to improve separation.[9] A common mobile phase composition is methanol/water (70:30, v/v).[9]
-
Flow Rate: Approximately 0.8 mL/min.[9]
-
Detection: UV-Vis or electrochemical detection.[9] For aromatic amines, electrochemical detection at an applied potential of around +1.0 V can be effective.[9]
-
Temperature: 40°C.[9]
-
Spectroscopic Characterization
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the toluene ring, the methyl group protons, and the protons of the two N-hydroxyethyl groups. The chemical shifts and splitting patterns would provide information about the connectivity of the atoms.[11][12]
-
¹³C-NMR: The spectrum would display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the hydroxyethyl chains.[11][13]
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would likely exhibit characteristic absorption bands for the N-H and O-H stretching vibrations in the region of 3200-3600 cm⁻¹.[14][15]
-
Aromatic C-H stretching would appear around 3030 cm⁻¹.[16]
-
Aliphatic C-H stretching from the ethyl groups would be observed between 2850 and 2960 cm⁻¹.[14]
-
C-O stretching from the alcohol groups would be present in the 1080-1300 cm⁻¹ region.[15]
-
Aromatic C=C bending vibrations would be seen in the 1500-1700 cm⁻¹ range.[16]
-
Applications and Potential Biological Relevance
Industrial Applications
The primary documented use of this compound is as a precursor in the formulation of oxidative hair dyes.[3][17] In this application, it reacts with other primary intermediates, often in the presence of an oxidizing agent like hydrogen peroxide, to form the final hair colorant.[3]
Pharmaceutical and Drug Development
There are indications that this compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[5] However, specific examples of such APIs and their mechanisms of action or associated signaling pathways are not publicly available in the searched literature. The presence of amino and hydroxyl groups suggests that the molecule could be a versatile building block in medicinal chemistry.[2]
Caption: Overview of the applications of this compound.
Conclusion
This compound is a well-characterized small molecule with established applications in the cosmetics industry and potential for use in pharmaceutical synthesis. This guide has summarized its key chemical and physical properties and provided plausible experimental methodologies for its synthesis and analysis based on available data. Further research is warranted to fully elucidate its role and potential in drug development, including the identification of specific APIs derived from it and their corresponding biological targets and signaling pathways.
References
- 1. CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google Patents [patents.google.com]
- 2. CAS 149330-25-6: this compound [cymitquimica.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN104140371B - The preparation method of high purity 2,6-diaminotoluene - Google Patents [patents.google.com]
- 7. US4243759A - Toluene diamine initiated polyether polyols - Google Patents [patents.google.com]
- 8. ballestra.com [ballestra.com]
- 9. Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection | MDPI [mdpi.com]
- 10. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. 2,4-Diaminotoluene(95-80-7) 1H NMR [m.chemicalbook.com]
- 13. 2,6-Diaminotoluene(823-40-5) 13C NMR [m.chemicalbook.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
In-Depth Technical Guide: Spectral Analysis of 2,6-Bis[(2-hydroxyethyl)amino]toluene (CAS 149330-25-6)
Compound Overview
2,6-Bis[(2-hydroxyethyl)amino]toluene is an organic compound featuring a toluene core substituted with two N-(2-hydroxyethyl)amino groups at the 2 and 6 positions. Its structure suggests potential applications as an intermediate in the synthesis of dyes, polymers, and pharmaceuticals.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 149330-25-6 |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 116.0 - 120.0 °C |
| Boiling Point | 463.5 ± 40.0 °C (Predicted) |
| Density | 1.217 g/cm³ (Predicted) |
Predicted Spectral Data
The following sections detail the anticipated spectral data based on the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene groups of the hydroxyethyl chains, the amine protons, and the hydroxyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (meta to -CH₃) | 6.8 - 7.2 | Triplet | 1H |
| Ar-H (ortho to -CH₃) | 6.5 - 6.8 | Doublet | 2H |
| N-H | 4.5 - 5.5 | Broad Singlet | 2H |
| O-H | 4.0 - 5.0 | Triplet | 2H |
| -N-CH₂ -CH₂-OH | 3.2 - 3.6 | Triplet | 4H |
| -N-CH₂-CH₂ -OH | 3.6 - 4.0 | Triplet | 4H |
| Ar-CH₃ | 2.1 - 2.3 | Singlet | 3H |
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the symmetry of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar-C -NH | 145 - 150 |
| Ar-C -CH₃ | 130 - 135 |
| Ar-C H (meta to -CH₃) | 120 - 125 |
| Ar-C H (ortho to -CH₃) | 110 - 115 |
| -N-C H₂-CH₂-OH | 60 - 65 |
| -N-CH₂-C H₂-OH | 45 - 50 |
| Ar-C H₃ | 15 - 20 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the O-H, N-H, C-H, and C=C bonds within the molecule.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch | 1000 - 1250 | Strong |
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Fragments
| m/z | Assignment |
| 210 | [M]⁺ (Molecular Ion) |
| 179 | [M - CH₂OH]⁺ |
| 165 | [M - CH₂CH₂OH]⁺ |
| 134 | [M - 2(CH₂CH₂OH)]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument: A 300-600 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer can be used to determine the exact mass and elemental composition.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of a novel or uncharacterized chemical compound.
Caption: Workflow for Chemical Compound Characterization.
This guide provides a foundational understanding of the expected spectral characteristics of this compound and the general methodologies for their determination. Researchers can use this information as a benchmark for the analysis of this compound and structurally related molecules.
Synthesis and Characterization of 2,6-Bis[(2-hydroxyethyl)amino]toluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Bis[(2-hydroxyethyl)amino]toluene (CAS No. 149330-25-6), a versatile aromatic amine with applications in the fields of hair dyes, pharmaceuticals, and polymer chemistry.[1][2] This document outlines the key physicochemical properties, a proposed synthesis protocol, and the analytical characterization of the compound. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams for enhanced clarity.
Compound Identification and Properties
This compound is an organic compound featuring a toluene backbone substituted with two hydroxyethylamino groups at the 2 and 6 positions.[3] These functional groups enhance its solubility in polar solvents and provide reactive sites for various chemical transformations.[3]
| Property | Value | Reference(s) |
| CAS Number | 149330-25-6 | [1][3] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | Off-white to white crystalline powder | [4][5] |
| Melting Point | 117 °C | [1] |
| Boiling Point (Predicted) | 463.5 ± 40.0 °C | [1] |
| Density (Predicted) | 1.217 g/cm³ | [1] |
| Solubility | Slightly soluble in acetonitrile and DMSO | [1] |
| pKa (Predicted) | 14.42 ± 0.10 | [1] |
Synthesis Protocol
Step 1: Synthesis of 2,6-Diaminotoluene (Precursor)
Several patented methods describe the synthesis of 2,6-diaminotoluene. A common approach involves the catalytic ammoniation of 2,6-dichlorotoluene.[6]
Reaction:
Experimental Protocol:
-
To a reaction vessel, add absolute ethanol as the solvent.[6]
-
Introduce 2,6-dichlorotoluene to the ethanol.[6] The weight ratio of 2,6-dichlorotoluene to ethanol is typically between 1:5 and 1:10.[6]
-
Add aqueous ammonia (e.g., 28% solution) and a palladium complex catalyst.[6] The weight ratio of 28% ammonia to 2,6-dichlorotoluene is in the range of 2:1 to 5:1, and the catalyst to 2,6-dichlorotoluene ratio is 1:100 to 15:100 by weight.[6]
-
Heat the mixture under normal pressure with stirring to a temperature of 50-100 °C and maintain for 6-12 hours.[6]
-
After the reaction is complete, evaporate the ethanol.[6]
-
Add distilled water, cool the mixture to room temperature, and collect the 2,6-diaminotoluene product by filtration, followed by drying.[6]
Step 2: Synthesis of this compound
The second step involves the hydroxyethylation of the amino groups of 2,6-diaminotoluene. A general method for this transformation is the reaction with ethylene oxide.
Reaction:
Proposed Experimental Protocol:
Disclaimer: This proposed protocol is based on general procedures for the hydroxyethylation of amines and has not been specifically reported for the synthesis of this compound. It should be performed with appropriate safety precautions in a laboratory setting.
-
In a reaction vessel equipped with a stirrer, dropping funnel, and a condenser, dissolve 2,6-diaminotoluene in a suitable solvent such as methanol or water.[7]
-
With stirring and cooling to maintain a controlled temperature (e.g., 25 °C), add ethylene oxide dropwise.[7] The reaction is exothermic and should be carefully monitored.
-
After the addition is complete, the mixture can be heated (e.g., to 60-65 °C) to ensure the reaction goes to completion.[7]
-
The solvent can then be removed under reduced pressure to isolate the crude product.[7]
-
Purification of the product can be achieved by recrystallization from a suitable solvent or by column chromatography.
Characterization Data
While full spectral data is not publicly available, a report from the European Commission's Scientific Committee on Consumer Safety (SCCS) indicates that the identity of this compound has been verified by NMR spectroscopy, IR, and UV-Vis spectrometry.[8]
| Analytical Method | Observed Characteristics | Reference(s) |
| Purity (by HPLC) | ≥ 98% | [8][9] |
| UV-Vis Spectrum | λmax at 221nm and 293 nm | [8] |
| NMR Spectroscopy | Data confirms the structure | [8] |
| IR Spectroscopy | Data confirms the structure | [8] |
| Mass Spectrometry | Consistent with the expected molecular weight | [8] |
Experimental Workflow
The overall workflow from synthesis to characterization is a standard procedure in synthetic chemistry.
Applications
This compound is a versatile intermediate with several documented applications:
-
Hair Dyes: It is used as a precursor in hair color formulations.[4]
-
Pharmaceuticals: The compound serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2]
-
Polymers: It can be used as a building block in the development of specialty polymers and surfactants.[2]
Safety Information
It is important to handle this compound with appropriate safety precautions. The compound may cause skin sensitization and is harmful to aquatic life with long-lasting effects.[1] Always consult the Safety Data Sheet (SDS) before handling this chemical. As a secondary amine, it may be prone to nitrosation and should not be used with nitrosating agents.[8]
References
- 1. Bis-2,6-N,N-(2-hydroxyethyl)diaminotoluene | 149330-25-6 [chemicalbook.com]
- 2. A kind of preparation method of 2,6-diaminotoluene - Eureka | Patsnap [eureka.patsnap.com]
- 3. CAS 149330-25-6: this compound [cymitquimica.com]
- 4. Bis-2,6-N,N-(2-hydroxyethyl)diaminotoluene | Samboo [haircareingredients.com]
- 5. nbinno.com [nbinno.com]
- 6. CN106083599A - A kind of preparation method of 2,6 diaminotoluenes - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. ec.europa.eu [ec.europa.eu]
- 9. nbinno.com [nbinno.com]
Solubility Profile of 2,6-Bis[(2-hydroxyethyl)amino]toluene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2,6-Bis[(2-hydroxyethyl)amino]toluene (CAS No. 149330-25-6). Due to the limited availability of precise quantitative data in organic solvents within publicly accessible literature, this guide combines qualitative descriptions with the available quantitative figures to offer a foundational understanding for research and development applications.
Quantitative Solubility Data
The solubility of this compound has been quantitatively determined in water. For organic solvents, the available information is largely qualitative. The data is summarized in the table below.
| Solvent | CAS Number | Solubility | Temperature (°C) |
| Water | 7732-18-5 | 39.9 g/L | 20 |
| Methanol | 67-56-1 | Soluble | Not Specified |
| Acetonitrile | 75-05-8 | Slightly Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble | Not Specified |
Experimental Protocol for Solubility Determination
A standardized method for determining the solubility of chemical substances is crucial for data comparability and reliability. The following protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105, "Water Solubility." While this guideline is specific to water, the principles of the flask method described are readily applicable to organic solvents.
Principle of the Flask Method
A supersaturated solution of the test substance in the chosen organic solvent is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the solution is determined by a suitable analytical method.
Apparatus and Reagents
-
Constant temperature bath or shaker, capable of maintaining a temperature of 20 ± 0.5 °C.
-
Analytical balance.
-
Glass flasks with stoppers.
-
Centrifuge (if necessary).
-
Analytical instrumentation appropriate for the substance (e.g., HPLC, GC, UV-Vis spectrophotometer).
-
This compound, purity >98%.
-
Selected organic solvents of analytical grade.
Procedure
-
Preliminary Test: To estimate the approximate solubility, add a small, known amount of the substance to a known volume of the solvent in a flask. Observe the dissolution. If it dissolves completely, incrementally add more substance until a precipitate is observed. This helps in determining the appropriate amount of substance to use in the final test to ensure a saturated solution.
-
Equilibration: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The flask is then tightly stoppered and agitated in the constant temperature bath at 20 °C. The equilibration time will depend on the substance and the solvent, but a period of 24 to 48 hours is generally sufficient. It is advisable to perform measurements at different time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached.
-
Phase Separation: Once equilibrium is achieved, the undissolved solid must be separated from the solution. This can be achieved by allowing the solution to stand in the constant temperature bath until the solid has settled. If necessary, centrifugation at the test temperature can be employed to facilitate separation.
-
Sample Analysis: An aliquot of the clear supernatant is carefully removed and its concentration is determined using a validated analytical method. The method must be specific for the substance and have a known and acceptable accuracy.
-
Data Reporting: The solubility is reported in units of mass per volume of solvent (e.g., g/L or mg/mL) at the specified temperature. At least three replicate determinations should be performed, and the mean value and standard deviation should be reported.
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the flask method.
Caption: Experimental workflow for solubility determination.
An In-depth Technical Guide on the Biological Profile of 2,6-Bis[(2-hydroxyethyl)amino]toluene
For an audience of researchers, scientists, and drug development professionals.
Introduction
2,6-Bis[(2-hydroxyethyl)amino]toluene, with CAS number 149330-25-6, is a chemical compound primarily utilized in the cosmetics industry as a direct hair dye and as an ingredient in oxidative hair dye formulations.[1] Also known by its INCI name, 2,6-Dihydroxyethylaminotoluene, and trade names such as HC Violet AS and HC Purple BS, its application is typically at a maximum on-head concentration of 1%.[1] While not a pharmaceutical agent, its interaction with biological systems has been evaluated, primarily from a toxicological and safety standpoint. This guide provides a comprehensive overview of its known biological activities, focusing on its toxicological profile, supported by quantitative data, experimental methodologies, and workflow diagrams. The compound's unique structure, featuring a toluene backbone with two hydroxyethylamino substituents, makes it soluble in polar solvents and reactive, which is relevant for its use in various chemical syntheses, including potentially as an intermediate for active pharmaceutical ingredients (APIs).[2][3][4]
Toxicological Profile
The biological effects of this compound have been assessed through a range of toxicological studies to ensure its safety for use in consumer products. These studies have investigated its potential for acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity.
Acute Oral Toxicity
Dermal and Ocular Irritation
The potential for dermal and ocular irritation has been evaluated in rabbit models. In a dermal irritation study, the substance was applied to the shaved skin of albino rabbits for 4 hours under an occlusive dressing. No signs of erythema or edema were observed, indicating that the compound is not a skin irritant.[1]
Skin Sensitization
Genotoxicity
Quantitative Data Summary
The following tables summarize the key quantitative data from toxicological assessments of this compound.
| Toxicological Endpoint | Species | Dose/Concentration | Results | Reference |
| Acute Oral Toxicity (LD50) | Rat | 2000 mg/kg bw | > 2000 mg/kg bw | [5] |
| Dermal Irritation | Rabbit | 500 mg (single dose) | Non-irritant | [1] |
| Sub-chronic Oral Toxicity | Rat | 100, 316, 1000 mg/kg bw/day | - | [5] |
| Physicochemical Properties | Value | Reference |
| Molecular Weight | 210.28 g/mol | [5] |
| Log Pow | 0.037 (pH 7, 23°C) | [1] |
| Melting Point | 115 - 121 °C | [1] |
| Water Solubility | 10 - 100 g/l at 20°C, pH 8.2 | [1] |
| DMSO Solubility | > 100 g/l at room temperature | [1] |
Experimental Protocols
Acute Oral Toxicity Study (as per OECD Guideline 401)
-
Test System: Sprague-Dawley rats, five males (140-152 g) and five females (129-140 g).[5]
-
Test Substance Administration: A single oral dose of 2000 mg/kg body weight was administered as a suspension in distilled water.[5]
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-dosing.[5]
-
Endpoint: Gross pathological examination was performed at the end of the observation period.[5]
Dermal Irritation/Corrosion Study
-
Test System: Three albino rabbits.[1]
-
Test Substance Application: A single 500 mg dose was applied to a shaved dorsal area and covered with a gauze patch and occlusive dressing for 4 hours.[1]
-
Observation: The treated skin was examined for erythema and edema at 60 minutes, 24, 48, and 72 hours after patch removal.[1]
Experimental Workflows
Below are diagrams illustrating the workflows for key toxicological assays.
Caption: Workflow for an acute oral toxicity study.
References
The Latent Therapeutic Potential of 2,6-Bis[(2-hydroxyethyl)amino]toluene: A Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis[(2-hydroxyethyl)amino]toluene, a substituted diaminotoluene derivative, is a versatile chemical intermediate with established applications in the synthesis of polymers and as a component in cosmetic formulations.[1] While its direct therapeutic applications are not yet extensively documented in peer-reviewed literature, its structural features—a substituted aromatic amine core with reactive hydroxyl and amino functionalities—present a compelling starting point for medicinal chemistry campaigns. The diaminotoluene scaffold is of significant interest in drug discovery, with various isomers and their derivatives showing a range of biological activities.[1] This technical guide explores the potential applications of this compound in medicinal chemistry, drawing parallels from related structures and outlining hypothetical pathways for the development of novel therapeutic agents.
Core Chemical Properties
The foundational physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, reactivity, and potential behavior in biological systems.
| Property | Value | Reference(s) |
| CAS Number | 149330-25-6 | [2] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [2] |
| Molecular Weight | 210.27 g/mol | [2] |
| Appearance | White to Gray to Red powder/crystal | [2] |
| Synonyms | 2,2'-[(2-Methyl-1,3-phenylene)diimino]bis-ethanol, HC Purple BS | [2] |
Potential Therapeutic Applications: A Landscape of Possibilities
While specific biological data for this compound is sparse, the broader family of diaminotoluene derivatives has been explored for several therapeutic indications. These explorations provide a logical framework for investigating the potential of its derivatives.
Neuroprotective Agents
There are general claims that this compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] The core diaminotoluene structure is a plausible scaffold for agents targeting central nervous system (CNS) pathologies. The hydroxyethyl groups could be modified to enhance blood-brain barrier penetration or to interact with specific targets. Research into other aromatic amines and their derivatives has shown potential in modulating pathways related to neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases.[3][4][5]
Anticancer Agents
Derivatives of the isomeric 2,3-diaminotoluene, such as quinoxalines, have demonstrated significant cytotoxic effects against various cancer cell lines.[1] This suggests that the diaminotoluene scaffold can be elaborated into potent anticancer compounds. The amino groups of this compound provide ideal handles for synthetic modification to create libraries of novel compounds for anticancer screening.
Experimental Protocols: A Blueprint for Investigation
For researchers aiming to explore the therapeutic potential of this scaffold, established methodologies for assessing biological activity are critical. The following is a representative protocol for an in-vitro cytotoxicity assay, which would be a primary screening step for novel derivatives.
Experimental Protocol: In-Vitro Cytotoxicity Screening (MTT Assay)
This protocol is adapted from methodologies used for screening similar heterocyclic compounds derived from diaminotoluenes.[1]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized this compound derivatives against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Path Forward
The development of novel therapeutics from a starting scaffold like this compound can be visualized as a structured workflow.
Conclusion
This compound represents an under-explored scaffold in medicinal chemistry. While its current role is primarily that of a chemical intermediate, the documented biological activities of structurally related diaminotoluene derivatives provide a strong rationale for its investigation as a starting point for novel drug discovery programs. The presence of multiple reactive sites allows for the creation of diverse chemical libraries. Future research focused on the synthesis and biological evaluation of its derivatives could unlock its latent potential in therapeutic areas such as oncology and neurology.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 149330-25-6: this compound [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2,6-Bis[(2-hydroxyethyl)amino]toluene in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis[(2-hydroxyethyl)amino]toluene, a versatile aromatic diamine, has emerged as a crucial building block in modern organic synthesis. Its unique structural features, comprising a substituted toluene core with two reactive hydroxyethylamino side chains, render it a valuable precursor for a diverse array of complex molecules. This technical guide provides an in-depth exploration of its chemical properties, reactivity, and applications, with a focus on its role in the development of pharmaceuticals, advanced polymers, and high-performance dyes.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 149330-25-6 | [1][2] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |
| Molecular Weight | 210.27 g/mol | [2] |
| Appearance | Off-white to gray or red crystalline powder | [1] |
| Melting Point | 116-120 °C | [3] |
| Purity | >98.0% (by GC) | [1] |
| Solubility | Soluble in polar solvents | [1] |
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons on the toluene ring, methylene protons of the ethyl groups, hydroxyl protons, and amine protons. The methyl group on the toluene ring would appear as a singlet. |
| ¹³C NMR | Aromatic carbons of the toluene ring, methylene carbons of the ethyl groups, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H and O-H stretching, C-N stretching, and aromatic C-H and C=C stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |
Synthesis and Reactivity
The primary route to this compound involves the reaction of 2,6-diaminotoluene with ethylene oxide. This reaction proceeds via the nucleophilic attack of the amino groups on the epoxide ring.
A logical workflow for the synthesis is depicted below.
Caption: General synthesis workflow for this compound.
The reactivity of this compound is dictated by the presence of both nucleophilic secondary amine and primary alcohol functional groups. These reactive sites allow for a wide range of chemical transformations, making it a versatile building block. The lone pairs on the nitrogen atoms can readily attack electrophilic centers, while the hydroxyl groups can undergo esterification, etherification, or reaction with isocyanates.
Applications in Organic Synthesis
The bifunctional nature of this compound makes it a valuable precursor in several areas of organic synthesis.
Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its structural motif can be found in molecules targeting a range of therapeutic areas. The presence of the amino and hydroxyl groups allows for the facile introduction of pharmacophoric features and the modification of physicochemical properties to enhance drug efficacy and bioavailability.[4]
Polymer Chemistry
In the field of polymer chemistry, this compound is utilized as a chain extender or cross-linking agent in the production of specialty polymers, particularly polyurethanes.[4] The diol functionality reacts with diisocyanates to form the characteristic urethane linkages, leading to polymers with improved thermal stability and mechanical properties.[4]
The general reaction pathway for polyurethane formation is outlined below.
References
In-Depth Technical Guide to the Safe Handling of 2,6-Bis[(2-hydroxyethyl)amino]toluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2,6-Bis[(2-hydroxyethyl)amino]toluene (CAS No. 149330-25-6). The information is intended to support researchers, scientists, and professionals in drug development in the safe use and management of this chemical.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 149330-25-6 |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.28 g/mol [1][2] |
| Appearance | White to gray to red powder or crystal[2] |
| Melting Point | 116 - 120 °C[2] |
| Purity | ≥ 98%[2] |
| Solubility | Soluble in Methanol[1] |
| Storage Temperature | Room temperature[1] |
Hazard Identification and Classification
This chemical is classified as hazardous. The GHS hazard classifications are detailed in the following table.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | Category 3 | H335: May cause respiratory irritation |
Safe Handling and Storage
Handling
-
Handle in a well-ventilated area or in a BS approved fume cupboard.
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Wear appropriate personal protective equipment (PPE).
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this material is handled.
Storage
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store in a cool, dark place, preferably at a temperature below 15°C.[1]
-
Store under an inert gas as the substance is air sensitive.[1]
-
Keep away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical splash goggles. Use a face shield where splashing is possible. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or for handling larger quantities. |
| Hygiene Measures | Have an eyewash station and safety shower readily available in the work area. |
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Unsuitable Extinguishing Media: Do not use a full water jet.
-
Hazardous Combustion Products: In case of fire, toxic fumes may be formed.
Accidental Release Measures
-
Personal Precautions: Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Toxicological Information and Experimental Protocols
The toxicological properties of this compound have not been fully investigated. The available data from studies submitted to the Scientific Committee on Consumer Safety (SCCS) are summarized below.
Acute Oral Toxicity
An acute oral toxicity study was conducted following OECD Guideline 401.
-
Species: Sprague-Dawley rats.
-
Methodology: A single oral dose of 2000 mg/kg body weight was administered. While the full detailed protocol is not publicly available, OECD 401 generally involves administering the substance to a group of fasted animals and observing them for a set period (typically 14 days) for signs of toxicity and mortality.
Dermal Irritation/Corrosion
An acute dermal irritation/corrosion study was performed on rabbits.
-
Species: Albino rabbits.
-
Methodology: 500 mg of the substance was applied to a shaved dorsal area under an occlusive dressing for 4 hours. The skin was observed for signs of erythema and edema at 60 minutes, 24, 48, and 72 hours after patch removal. The study reported no signs of erythema or oedema formation. The full experimental details, including the scoring system used, were not available in the reviewed documents.
Skin Sensitization
A skin sensitization study was conducted using the Buehler test method.
-
Methodology: The substance was found to be not a sensitiser. Detailed experimental parameters were not available in the public documentation.
Genotoxicity
An in vitro gene mutation assay in bacteria (Ames test) yielded positive results. However, the SCCS concluded that these results were not confirmed or ruled out by an appropriate in vivo test on the same genetic endpoint.
Disposal Considerations
Dispose of this chemical in accordance with local, state, and federal regulations. The substance should be disposed of by a licensed professional waste disposal service. Contaminated packaging should be disposed of as unused product.
Diagrams
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response for Accidental Exposure.
References
Navigating the Safety Profile of 2,6-Bis[(2-hydroxyethyl)amino]toluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the material safety data for 2,6-Bis[(2-hydroxyethyl)amino]toluene (CAS No. 149330-25-6), a compound utilized in various industrial applications, including as a precursor in hair dyes.[1] This document synthesizes available safety data, details experimental methodologies for key toxicological assessments, and presents quantitative data in a structured format to facilitate a thorough understanding of its hazard profile.
Section 1: Chemical and Physical Properties
A foundational aspect of safety assessment is the understanding of a substance's physical and chemical characteristics. These properties can influence its reactivity, potential for exposure, and environmental fate.
| Property | Value | Reference |
| CAS Number | 149330-25-6 | [1] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [2] |
| Molecular Weight | 210.28 g/mol | [2] |
| Appearance | White to Gray to Red powder to crystal | [2] |
| Purity | >98.0% (GC)(T) | [2][3] |
| Melting Point | 116.0 to 120.0 °C | [3] |
| Synonyms | 2,2'-[(2-Methyl-1,3-phenylene)bis(azanediyl)]diethanol; 2,2'-[(2-Methyl-1,3-phenylene)diimino]diethanol | [2][3] |
Section 2: Hazard Identification and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. However, aggregated GHS information for this compound shows some inconsistencies across different notifiers.[4] While some reports indicate that the chemical does not meet GHS hazard criteria, others classify it as an irritant.[4] The available toxicological data, particularly on eye irritation, supports a classification of at least an eye irritant.
A logical workflow for hazard identification and risk assessment is crucial in handling any chemical substance.
References
A Comprehensive Technical Review of 2,6-Bis[(2-hydroxyethyl)amino]toluene: Synthesis, Applications, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis[(2-hydroxyethyl)amino]toluene, with the CAS number 149330-25-6, is a versatile aromatic amine that has garnered interest in various industrial and research sectors. Its unique molecular structure, featuring a toluene backbone substituted with two hydroxyethylamino groups, imparts a range of properties that make it a valuable intermediate in the synthesis of pharmaceuticals, a component in advanced polymer chemistry, and a key ingredient in cosmetic formulations, particularly in oxidative hair dyes. This technical guide provides an in-depth literature review of the synthesis, applications, and toxicological data of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes and relationships.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various applications, including its solubility in different media and its potential for environmental distribution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | Off-white to gray or red crystalline powder | [2] |
| Melting Point | 115 - 121 °C | [2] |
| Boiling Point | 463.5 ± 40.0 °C (Predicted) | [2] |
| Density | 1.217 g/cm³ (Predicted) | [2] |
| Water Solubility | 39.9 g/L at 20°C | [2] |
| Solubility in other solvents | Ethanol: 10 - 100 g/L; DMSO: > 100 g/L | [2] |
| Partition Coefficient (Log Pow) | 0.037 (pH 7, 23°C) | [2] |
| pKa | 14.42 ± 0.10 (Predicted) | [2] |
Synthesis and Manufacturing
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of 2,6-Diaminotoluene
The precursor, 2,6-diaminotoluene, can be synthesized via the catalytic hydrogenation of 2,6-dinitrotoluene.
-
Materials: 2,6-dinitrotoluene, water, hydrochloric acid, an alkali solution (e.g., sodium hydroxide), and a hydrogenation catalyst (e.g., nickel, platinum, or palladium).
-
Procedure:
-
A molten mixture of 2,4- and 2,6-dinitrotoluene is subjected to catalytic hydrogenation in the presence of water.
-
Sufficient hydrochloric acid is added to the reaction mixture to form the diaminotoluene monohydrochlorides.
-
2,6-diaminotoluene monohydrochloride is crystallized and separated by filtration from the 2,4-diaminotoluene monohydrochloride.
-
The free amine, 2,6-diaminotoluene, is liberated by the addition of an alkali.
-
Step 2: Ethoxylation of 2,6-Diaminotoluene
The key step in forming this compound is the reaction of 2,6-diaminotoluene with ethylene oxide.
-
Materials: 2,6-diaminotoluene, ethylene oxide, and an alkoxylation catalyst (optional, e.g., a basic catalyst).
-
Procedure:
-
One mole of 2,6-diaminotoluene is reacted with approximately two to four moles of ethylene oxide.
-
The reaction is carried out in a closed vessel, such as an autoclave, at a temperature ranging from 100°C to 220°C, with a preferred range of 105°C to 110°C, under atmospheric or superatmospheric pressure.
-
The reaction can be conducted in the presence of an alkoxylation catalyst, typically in an amount of 0.0001 to 1 part by weight of catalyst per 100 parts by weight of the amine.
-
An inert liquid diluent, such as toluene or xylene, may be used to aid in the dispersion of ethylene oxide.
-
The reaction proceeds until the desired degree of ethoxylation is achieved, yielding this compound.
-
Applications
This compound is a versatile compound with applications in several fields, primarily in the cosmetic industry as a hair dye ingredient and in the chemical industry as a pharmaceutical and polymer intermediate.
Hair Dye Formulations
The most well-documented application of this compound is as a component in oxidative hair dye formulations.[3] It acts as a dye precursor, which, when mixed with an oxidizing agent and other intermediates, forms larger dye molecules that impart color to the hair shaft.[3]
Experimental Protocol: Representative Oxidative Hair Dye Formulation
This protocol provides a general framework for the formulation of an oxidative hair dye. The exact concentrations of components would be adjusted to achieve the desired shade and performance.
-
Components:
-
Dye Precursors (Primary Intermediates): e.g., p-phenylenediamine, p-aminophenol.
-
Couplers (Color Modifiers): e.g., This compound , resorcinol, m-aminophenol.
-
Alkalizing Agent: e.g., ammonia or monoethanolamine (to swell the hair cuticle).
-
Oxidizing Agent (Developer): e.g., hydrogen peroxide (typically a 6% solution).
-
Vehicle: A cream or gel base containing surfactants, thickeners, and conditioning agents.
-
Additives: Antioxidants, sequestering agents, and fragrance.
-
-
Formulation Procedure:
-
The dye precursors and couplers, including this compound, are dissolved in the vehicle to create the dye base.
-
The alkalizing agent is added to the dye base to achieve the desired pH (typically around 10).
-
Additives such as antioxidants and fragrance are incorporated into the dye base.
-
Separately, the oxidizing agent (developer) is prepared in a suitable base.
-
Immediately before application, the dye base and the developer are mixed in a specified ratio (e.g., 1:1).
-
-
Application:
-
The freshly prepared dye mixture is applied to the hair.
-
The mixture is left on the hair for a specified development time (e.g., 30-45 minutes).
-
The hair is then thoroughly rinsed with water to remove the excess dye, followed by shampooing and conditioning.
-
Pharmaceutical Intermediate
This compound is cited as a key intermediate in the synthesis of various pharmaceuticals, with a particular mention of those targeting neurological disorders.[4] Its structural features, including the amino and hydroxyl groups, allow for further chemical modifications to produce complex active pharmaceutical ingredients (APIs). The presence of these functional groups can also enhance the solubility and bioavailability of the final drug product.[4] However, specific details of the pharmaceuticals synthesized from this intermediate and the associated signaling pathways are not extensively documented in publicly available literature.
Polymer Chemistry
In the field of polymer chemistry, this compound is utilized in the formulation of specialty polymers.[4] The incorporation of this compound into polymer chains can enhance their thermal stability and mechanical properties, making them suitable for high-performance applications in industries such as automotive and aerospace.[4]
Toxicological Profile
The safety of this compound has been evaluated by the Scientific Committee on Consumer Safety (SCCS) of the European Commission, primarily in the context of its use in hair dye formulations.[3] A summary of the key toxicological data is presented in Table 2.
Table 2: Summary of Toxicological Data for this compound
| Toxicological Endpoint | Study Details | Results | Reference(s) |
| Acute Oral Toxicity | OECD Guideline 401; single oral dose to Sprague-Dawley rats. | LD₅₀ > 2000 mg/kg body weight. No mortalities were observed. Clinical signs included hunched posture and lethargy on the day of dosing, with recovery. | [3] |
| Dermal Irritation/Corrosion | OECD Guideline; single 4-hour application of 500 mg to the skin of albino rabbits. | Non-irritating. No signs of erythema or edema were observed. | [3] |
| Skin Sensitization | Not detailed in the provided snippets. | Classified as a potential skin sensitizer (H317: May cause an allergic skin reaction). | [1] |
| Genotoxicity (in vitro) | Bacterial reverse mutation assay (Ames test). | Positive results were found. | [5] |
| Genotoxicity (in vivo) | An appropriate in vivo test on the same genetic endpoint was requested to confirm or rule out the in vitro findings. | A final conclusion on the genotoxic potential could not be drawn without further in vivo data. | [5] |
Experimental Protocols for Toxicological Studies
The toxicological evaluation of this compound has been conducted following standardized guidelines.
-
Acute Oral Toxicity Study (as per OECD Guideline 401):
-
Test Animals: Young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females. A group of at least 5 animals of each sex is used for each dose level.
-
Dosage: A single dose of the test substance is administered by gavage. For limit tests, a dose of 2000 mg/kg is used. The substance is typically suspended in a suitable vehicle (e.g., distilled water or 0.5% aqueous carboxymethyl cellulose).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
-
-
Acute Dermal Irritation/Corrosion Study (as per OECD Guideline 404):
-
Test Animals: Albino rabbits with healthy, intact skin. At least three animals are used.
-
Application: A 0.5 g or 0.5 mL dose of the test substance is applied to a small area (approximately 6 cm²) of shaved skin and covered with a gauze patch and occlusive dressing.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The responses are scored, and the substance is classified based on the severity and reversibility of the skin reactions.
-
Signaling Pathways and Mechanism of Action
Despite its cited use as an intermediate for pharmaceuticals targeting neurological disorders, a review of the available scientific literature did not yield specific information on the signaling pathways or the precise mechanism of action of this compound or its derivatives in a biological context. This represents a significant knowledge gap and an area for future research. The potential for biological activity is suggested by the presence of amino groups which can interact with various biological targets.[6] However, without dedicated studies, any discussion on its role in modulating specific cellular signaling would be speculative.
Conclusion
This compound is a chemical compound with established applications in the cosmetic and polymer industries and potential in pharmaceutical synthesis. Its physicochemical properties are well-characterized, and a significant body of toxicological data is available, primarily from its evaluation as a hair dye ingredient. While its synthesis can be logically inferred from existing chemical processes, a detailed, publicly available protocol is lacking. The most significant gap in the current understanding of this compound is the absence of information regarding its biological mechanism of action and its interaction with cellular signaling pathways, particularly in the context of its potential pharmaceutical applications. Further research in this area is warranted to fully elucidate the therapeutic potential of derivatives of this compound.
References
- 1. CAS 149330-25-6: this compound [cymitquimica.com]
- 2. ijsdr.org [ijsdr.org]
- 3. US20090265865A1 - Oxidative Hair Dye Compositions, Methods And Products - Google Patents [patents.google.com]
- 4. US4243759A - Toluene diamine initiated polyether polyols - Google Patents [patents.google.com]
- 5. CN104725242A - Method for synthesizing 2, 6-diaminotoluene - Google Patents [patents.google.com]
- 6. US8366791B1 - Formulation and method for hair dyeing - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for 2,6-Bis[(2-hydroxyethyl)amino]toluene Derivatives: Application Notes and Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive synthesis protocol for 2,6-Bis[(2-hydroxyethyl)amino]toluene and its derivatives. This versatile compound serves as a crucial intermediate in the development of pharmaceuticals and advanced polymers.
Application Notes
This compound is a substituted toluene derivative characterized by two hydroxyethylamino groups at the 2 and 6 positions of the benzene ring. These functional groups impart unique properties, making it a valuable building block in several areas of chemical synthesis and materials science.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the hydroxyethyl groups can enhance solubility and bioavailability, and the secondary amine functionalities provide sites for further molecular elaboration. It is particularly noted for its use in developing drugs targeting neurological disorders.
-
Polymer Chemistry: In the field of polymer science, this compound is utilized in the formulation of specialty polymers. Its structure can contribute to improved thermal stability and mechanical properties, making it suitable for high-performance materials in industries such as automotive and aerospace. The hydroxyl groups can act as points for cross-linking or polymerization.
-
Chelating Agent: The presence of multiple heteroatoms (nitrogen and oxygen) suggests potential applications as a chelating agent for various metal ions. This could be leveraged in catalysis or for environmental remediation purposes.
Synthesis of this compound
The synthesis of this compound is typically achieved through the hydroxyethylation of 2,6-diaminotoluene. A common and efficient method for this transformation is the reaction with ethylene oxide.
Proposed Synthesis Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from general methods for the hydroxyethylation of aromatic amines with ethylene oxide.
Safety Precautions:
-
Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. This reaction must be carried out in a well-ventilated chemical fume hood, inside a certified high-pressure reactor (autoclave) by personnel trained in handling hazardous materials.
-
Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or Teflon), a lab coat, and tight-fitting splash goggles with a face shield, is mandatory.
-
Ensure all equipment is properly grounded to prevent static discharge.
-
An emergency plan for handling ethylene oxide leaks and exposures should be in place.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,6-Diaminotoluene | ≥98% | Commercially Available |
| Ethylene Oxide | ≥99.5% | Commercially Available |
| Isopropanol | Anhydrous | Commercially Available |
| Nitrogen Gas | High Purity | Commercially Available |
Equipment
-
High-pressure stainless-steel autoclave (reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
-
Schlenk line or similar apparatus for handling reagents under an inert atmosphere.
-
Rotary evaporator.
-
Crystallization dish.
-
Vacuum filtration apparatus.
Procedure
-
Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with nitrogen gas to ensure an inert atmosphere.
-
Charging the Reactor: 2,6-diaminotoluene (e.g., 0.5 mol) is dissolved in a minimal amount of anhydrous isopropanol and charged into the autoclave.
-
Sealing and Purging: The autoclave is securely sealed and purged again with nitrogen gas to remove any residual air.
-
Introduction of Ethylene Oxide: A slight excess of ethylene oxide (e.g., 2.2 mol, 4.4 equivalents) is carefully introduced into the sealed reactor from a cooled cylinder.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 120-150°C with vigorous stirring. The pressure in the autoclave will increase due to the heating of the solvent and ethylene oxide. The reaction is monitored by observing the pressure drop as the ethylene oxide is consumed. The reaction is typically run for 4-8 hours.
-
Cooling and Venting: After the reaction is complete (indicated by a stable pressure), the autoclave is cooled to room temperature. Any unreacted ethylene oxide is carefully vented through a scrubber system.
-
Product Isolation: The reaction mixture is transferred to a round-bottom flask. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). The purified product is collected by vacuum filtration, washed with a cold solvent, and dried under vacuum.
Characterization Data
The final product should be characterized to confirm its identity and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 116 - 120 °C |
| Purity (Typical) | ≥98% (by GC or Titration) |
Spectroscopic Data (Representative)
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0-7.2 (m, 3H, Ar-H), 3.7-3.9 (t, 8H, -CH₂-O), 3.3-3.5 (t, 8H, -N-CH₂-), 2.8-3.0 (br s, 2H, -OH), 2.2 (s, 3H, Ar-CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145 (Ar-C), 130 (Ar-C), 125 (Ar-C), 120 (Ar-C), 60 (-CH₂-O), 55 (-N-CH₂-), 18 (Ar-CH₃). |
| Mass Spec (ESI+) | m/z: 211.14 [M+H]⁺, 233.12 [M+Na]⁺ |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of the target compound.
Application Notes and Protocols for the Use of 2,6-Bis[(2-hydroxyethyl)amino]toluene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis[(2-hydroxyethyl)amino]toluene is a versatile aromatic diol containing secondary amine functionalities. Its structure suggests its potential utility as a chain extender in the synthesis of polyurethanes and as a monomer in the production of polyesters and other polymers. The presence of the aromatic ring is anticipated to enhance the thermal stability and mechanical properties of the resulting polymers, while the hydroxyl groups provide the reactive sites for polymerization.[1] These characteristics make it a compound of interest for developing high-performance materials.[1]
This document provides detailed, representative experimental protocols for the application of this compound in the synthesis of polyurethanes and polyesters. While specific literature detailing the polymerization of this exact monomer is limited, the following procedures are based on established principles of polymer chemistry.
Data Presentation
The following tables summarize the materials and representative quantitative data for the synthesis of a polyurethane and a polyester using this compound.
Disclaimer: The quantitative data presented in Table 2 and Table 4 are illustrative and represent typical expected values for analogous polymer systems. Actual results may vary based on specific experimental conditions and purification procedures.
Polyurethane Synthesis
Table 1: Materials for Polyurethane Synthesis
| Reagent | Supplier | Grade |
| Poly(tetrahydrofuran) (PTHF), Mn ~2000 g/mol | Sigma-Aldrich | Polymer grade |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | Sigma-Aldrich | 98% |
| This compound | TCI Chemicals | >98.0% |
| Dibutyltin dilaurate (DBTDL) | Sigma-Aldrich | 95% |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |
| Methanol | Fisher Scientific | ACS Grade |
Table 2: Representative Quantitative Data for Polyurethane Synthesis
| Parameter | Value | Notes |
| Reactant Molar Ratio (PTHF:MDI:Chain Extender) | 1 : 2 : 1 | For a typical segmented polyurethane |
| Prepolymer Reaction Temperature | 80 °C | To ensure complete reaction |
| Prepolymer Reaction Time | 2 hours | Under inert atmosphere |
| Chain Extension Reaction Temperature | 60 °C | To control the reaction rate |
| Chain Extension Reaction Time | 4 hours | Until a significant increase in viscosity is observed |
| Polymer Yield | >90% | Dependent on purification method |
| Number Average Molecular Weight (Mn) | 40,000 - 60,000 g/mol | Determined by GPC |
| Glass Transition Temperature (Tg) of Soft Segment | -50 to -70 °C | From DSC analysis |
| Melting Temperature (Tm) of Hard Segment | 180 - 220 °C | From DSC analysis |
Polyester Synthesis
Table 3: Materials for Polyester Synthesis
| Reagent | Supplier | Grade |
| Adipoyl chloride | Sigma-Aldrich | 98% |
| This compound | TCI Chemicals | >98.0% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Methanol | Fisher Scientific | ACS Grade |
| Hydrochloric acid (HCl) | Fisher Scientific | 1 M aqueous solution |
| Sodium bicarbonate (NaHCO3) | Fisher Scientific | Saturated aqueous solution |
| Anhydrous magnesium sulfate (MgSO4) | Sigma-Aldrich | ≥99.5% |
Table 4: Representative Quantitative Data for Polyester Synthesis
| Parameter | Value | Notes |
| Monomer Molar Ratio (Diacid Chloride:Diol) | 1 : 1 | For linear polyester synthesis |
| Reaction Temperature | 0 °C to Room Temperature | To control the exothermic reaction |
| Reaction Time | 6 - 12 hours | Monitored by TLC or IR spectroscopy |
| Polymer Yield | >85% | After purification |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol | Determined by GPC |
| Glass Transition Temperature (Tg) | 60 - 90 °C | From DSC analysis |
Experimental Protocols
Protocol 1: Synthesis of a Polyurethane using this compound as a Chain Extender
This protocol describes a two-step prepolymer method for the synthesis of a segmented polyurethane.
Materials:
-
Poly(tetrahydrofuran) (PTHF), Mn ~2000 g/mol , dried under vacuum
-
4,4'-Methylene diphenyl diisocyanate (MDI), freshly distilled
-
This compound, dried under vacuum
-
Dibutyltin dilaurate (DBTDL) catalyst solution (1 wt% in anhydrous DMF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Vacuum oven
Procedure:
Step 1: Prepolymer Synthesis
-
In a flame-dried three-neck flask under a nitrogen atmosphere, add PTHF (e.g., 20 g, 0.01 mol).
-
Heat the PTHF to 80 °C with stirring to ensure it is completely molten and degassed.
-
In a separate beaker, melt MDI (e.g., 5 g, 0.02 mol) at 50 °C and add it to the PTHF in the reaction flask.
-
Maintain the reaction mixture at 80 °C for 2 hours with constant stirring to form the NCO-terminated prepolymer.
Step 2: Chain Extension
-
Cool the prepolymer solution to 60 °C.
-
In a separate flask, dissolve this compound (e.g., 2.10 g, 0.01 mol) in anhydrous DMF (20 mL).
-
Add the solution of the chain extender dropwise to the prepolymer solution over 30 minutes with vigorous stirring.
-
Add 2-3 drops of the DBTDL catalyst solution to the reaction mixture.
-
Continue the reaction at 60 °C for 4 hours. A noticeable increase in viscosity will indicate polymer formation.
-
Pour the viscous polymer solution into a Teflon-coated pan and degas in a vacuum oven at 70 °C for 12 hours to remove the solvent and any unreacted components.
Step 3: Polymer Purification and Characterization
-
The resulting polymer film can be purified by dissolving it in a suitable solvent (e.g., DMF or THF) and precipitating it in a non-solvent like methanol.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterize the polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of urethane linkages, Gel Permeation Chromatography (GPC) for molecular weight determination, and Differential Scanning Calorimetry (DSC) for thermal property analysis.
Protocol 2: Synthesis of a Polyester via Polycondensation
This protocol describes the synthesis of a polyester by reacting this compound with a diacid chloride.
Materials:
-
Adipoyl chloride
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Polymerization
-
In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve this compound (e.g., 4.20 g, 0.02 mol) and triethylamine (e.g., 4.45 mL, 0.044 mol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a dropping funnel, dissolve adipoyl chloride (e.g., 3.66 g, 0.02 mol) in anhydrous DCM (20 mL).
-
Add the adipoyl chloride solution dropwise to the stirred diol solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 10 hours.
Step 2: Polymer Purification
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solution using a rotary evaporator.
-
Precipitate the concentrated polymer solution by slowly adding it to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polyester by filtration and dry it in a vacuum oven at 50 °C to a constant weight.
Step 3: Polymer Characterization
-
Confirm the structure of the polyester using FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the molecular weight and molecular weight distribution by GPC.
-
Analyze the thermal properties (e.g., glass transition temperature) using DSC.
Visualizations
Polyurethane Synthesis Workflow
Caption: Workflow for the two-step synthesis of polyurethane.
Polyester Synthesis Workflow
Caption: Workflow for polyester synthesis and purification.
References
Application Notes: Formulation of Oxidative Hair Dyes Using 2,6-Bis[(2-hydroxyethyl)amino]toluene
Introduction
Oxidative hair dyes are the most common type of permanent hair color, accounting for over 80% of the market.[1] These systems create long-lasting color by forming large, colored molecules inside the hair cortex. The process involves the chemical reaction of primary intermediates (precursors) and couplers in an alkaline medium, activated by an oxidizing agent, typically hydrogen peroxide.[1][2][3][4] The alkaline agent, often ammonia or an ethanolamine, swells the hair cuticle, allowing the dye precursors to penetrate the hair shaft.[2][4] Inside the cortex, the oxidizing agent initiates a reaction between the precursors and couplers, forming large dye polymers that are trapped within the hair structure, resulting in a permanent color change.[1][2][4]
This document provides detailed protocols and formulation guidelines for using 2,6-Bis[(2-hydroxyethyl)amino]toluene , a diaminotoluene derivative, as a precursor in oxidative hair dye formulations. This precursor is known for producing specific color shades when combined with various couplers.[5]
Chemical and Physical Properties
-
INCI Name: this compound
-
Role: Primary Intermediate / Precursor
-
Appearance: Typically a solid at room temperature.
-
Solubility: Soluble in aqueous, alkaline solutions.
Formulation Principles
An oxidative hair dye formulation is a two-part system that is mixed immediately before application.[6][7]
-
Part A (Dye Cream): This is the dye base, which contains the precursors (e.g., this compound), couplers, an alkalizing agent, surfactants, thickeners, and conditioning agents.[7]
-
Part B (Developer Cream): This part contains the oxidizing agent, most commonly hydrogen peroxide, in a stabilized cream or liquid base.[6][7]
The typical mixing ratio is 1:1 (Dye Cream to Developer Cream).[6][7] The final pH of the mixture applied to the hair is generally in the alkaline range of 9.0 to 10.5 to facilitate hair swelling and dye penetration.
Example Formulations
The concentration of this compound and the choice of couplers will determine the final hair color. Below are example formulations demonstrating its use. A patent for a hair coloring agent provides a specific example of a cream-form hair coloring agent utilizing 2,6-bis(2-hydroxyethylamino)toluene to achieve an "intensive aubergine (eggplant) shade" on medium-brown hair with 20% grey content.[5]
| Ingredient | Function | Formulation 1 (Aubergine Shade)[5] | Formulation 2 (Brown Shade) |
| Part A: Dye Cream | Concentration (w/w %) | Concentration (w/w %) | |
| This compound | Precursor | 1.00 | 0.80 |
| p-Phenylenediamine HCl | Precursor | 1.30 | 1.00 |
| m-Phenylenediamine | Coupler | 0.05 | - |
| Resorcinol | Coupler | - | 0.50 |
| m-Aminophenol | Coupler | - | 0.20 |
| Cetyl Alcohol | Thickener / Emollient | 15.0 | 12.0 |
| Oleic Acid | Surfactant / Emulsifier | 2.00 | 3.00 |
| Lauryl Alcohol Diglycol Ether Sulphate, Sodium Salt (28% solution) | Surfactant | 4.00 | 5.00 |
| Polyacrylic Acid | Thickener | 0.10 | 0.20 |
| Sodium Dithionite | Antioxidant | 0.50 | 0.40 |
| Ammonia (25% solution) | Alkalizing Agent | 8.00 | 7.00 |
| Deionized Water | Solvent | q.s. to 100 | q.s. to 100 |
| Part B: Developer Cream | |||
| Hydrogen Peroxide (as 100%) | Oxidizing Agent | 3.00 (in 6% solution) | 3.00 (in 6% solution) |
| Cetearyl Alcohol | Thickener / Emollient | 2.00 | 2.00 |
| Phosphoric Acid | Stabilizer | 0.05 | 0.05 |
| Deionized Water | Solvent | q.s. to 100 | q.s. to 100 |
Experimental Protocols
Protocol for Preparation of Dye Cream (Part A)
This protocol outlines the steps for preparing the dye base containing the precursors and couplers.
Materials:
-
Beakers and stirring hot plate
-
Digital scale
-
pH meter
-
Homogenizer (optional)
-
Deionized water
-
Thickening agents (e.g., Cetyl Alcohol)
-
Surfactants (e.g., Oleic Acid)
-
Antioxidant (e.g., Sodium Dithionite)
-
Alkalizing agent (e.g., Ammonia solution)
-
Dye precursors and couplers as per the formulation table.
Procedure:
-
In a main beaker, heat deionized water to approximately 70-75°C.
-
Add and dissolve the thickening agents and surfactants with continuous stirring until a homogenous mixture is formed.[8]
-
In a separate beaker, dissolve the dye precursors (e.g., this compound, p-Phenylenediamine HCl) and couplers in a small amount of warm water. Add the antioxidant to this solution.
-
Add the dye solution to the main beaker containing the base mixture and stir until uniform.
-
Cool the mixture to below 45°C.
-
Add the alkalizing agent (ammonia) to adjust the pH to the target range (e.g., 9.5-10.5).
-
Add remaining deionized water to reach 100% of the formula weight and continue stirring until the cream is smooth and uniform.
Protocol for Hair Dyeing Process
This protocol describes the application of the prepared dye to hair swatches for color evaluation.
Materials:
-
Prepared Dye Cream (Part A) and Developer Cream (Part B)
-
Natural white or grey hair swatches
-
Plastic mixing bowl and application brush[6]
-
Timer
-
Standard shampoo and conditioner
Procedure:
-
Immediately before application, mix the Dye Cream (Part A) and Developer Cream (Part B) in a 1:1 weight ratio in the plastic bowl.[5][6]
-
Blend thoroughly with the brush until the mixture is completely uniform.[6]
-
Evenly apply the mixture to the hair swatches, ensuring complete saturation.
-
Allow the dye to process for 30 minutes at room temperature (or as specified, e.g., 38°C).[5]
-
After the processing time, rinse the hair swatches thoroughly with lukewarm water until the water runs clear.
-
Gently wash with a standard shampoo, rinse, and apply conditioner.
-
Allow the swatches to air dry for 24 hours before evaluation.[9]
Protocol for Evaluation of Color Fastness
This protocol is used to assess the durability of the hair color against repeated washing.
Materials:
-
Dyed and dried hair swatches
-
Spectrophotometer or Colorimeter
-
Standard shampoo solution (e.g., 10% Sodium Lauryl Ether Sulfate)
-
Constant temperature water bath (optional)
Procedure:
-
Measure the initial color of the dried hair swatches using a colorimeter, recording the Lab* values.[9] The L* value represents lightness, a* represents the red/green coordinate, and b* represents the yellow/blue coordinate.
-
Immerse each swatch in the shampoo solution for a set period (e.g., 10 minutes) with gentle agitation.[8] This constitutes one wash cycle.
-
Rinse the swatches thoroughly and allow them to air dry completely.
-
Repeat the washing and drying cycle for a predetermined number of times (e.g., 5, 10, or 12 washes).[10][11]
-
After the final cycle, measure the Lab* values of the swatches again.
-
Calculate the total color change (ΔE) using the formula: ΔE = √[(L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²]
-
A lower ΔE* value indicates better wash fastness.
Visualizations
Oxidative Dyeing Workflow
The following diagram illustrates the general workflow from formulation to final evaluation of the oxidative hair dye.
Chemical Reaction Pathway
The diagram below outlines the simplified chemical pathway for color formation in an oxidative hair dye system.
References
- 1. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US5230710A - Substituted 2,6-diaminotoluenes, processes for their preparation and coloring agents for keratinic fibers comprising these compounds - Google Patents [patents.google.com]
- 6. How To Mix Hydrogen Peroxide Cream And Hair Dye Cream? [kalispro.com]
- 7. US5480459A - Oxidative hair dye based on a creamlike carrier composition as well as process for the dyeing of hair - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2,6-Bis[(2-hydroxyethyl)amino]toluene in Cosmetic Formulations
Introduction
2,6-Bis[(2-hydroxyethyl)amino]toluene, also known as 1-Methyl-2,6-bis-(2-hydroxyethylamino)-benzene, is an aromatic amine utilized as an ingredient in oxidative hair dye formulations.[1] Its concentration in these products is a critical parameter for ensuring product quality, safety, and efficacy. Accurate and precise quantification of this compound is therefore essential for formulation development, quality control, and regulatory compliance.
These application notes provide a detailed protocol for the quantification of this compound in cosmetic formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be robust, reliable, and suitable for routine analysis in a laboratory setting.
Principle of the Method
The method is based on the separation and quantification of this compound using reverse-phase HPLC. A precisely weighed amount of the cosmetic formulation is dispersed in a suitable solvent system and then further diluted to fall within the calibration range. The analyte is separated from other matrix components on a C18 stationary phase using an isocratic mobile phase. Detection is performed with a UV detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from certified reference standards.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
-
Reagents:
-
Formic acid (≥ 98%)
-
-
Sample Formulation: Hair dye cream or similar cosmetic matrix.
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (v/v) (e.g., 30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 280 nm (or wavelength of maximum absorbance)
-
Run Time: Approximately 10 minutes
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serial dilution of the stock standard solution with the mobile phase to cover a concentration range of approximately 1-50 µg/mL.
Preparation of Sample Solutions
-
Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic formulation into a 50 mL beaker.
-
Dispersion and Dissolution: Add 20 mL of methanol and stir for 15 minutes to disperse the sample.
-
Extraction: Transfer the dispersion to a 50 mL volumetric flask. Rinse the beaker with methanol and add the rinsings to the flask. Dilute to volume with methanol.
-
Centrifugation/Filtration: Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Final Dilution: Perform a final dilution of the filtered solution with the mobile phase to bring the expected concentration of the analyte into the range of the calibration curve.
Method Validation
The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo formulation.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The accuracy should be determined by a recovery study at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same samples on two different days by different analysts. The RSD should be ≤ 2%.
-
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Data Presentation
The quantitative data from the method validation is summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 152,340 |
| 25.0 | 380,850 |
| 50.0 | 761,700 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (n=3) | Recovery (%) | RSD (%) (Repeatability) |
| 80% | 8.0 | 7.95 | 99.4 | 0.8 |
| 100% | 10.0 | 10.08 | 100.8 | 0.5 |
| 120% | 12.0 | 11.92 | 99.3 | 0.7 |
System Suitability
Before starting the analysis, a system suitability test must be performed. Inject the 10 µg/mL working standard solution six times. The acceptance criteria are:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
RSD of Peak Areas: ≤ 1.0%
Calculation
The concentration of this compound in the sample is calculated using the following formula:
Concentration (% w/w) = (A_sample / A_standard) * (C_standard / C_sample) * DF * 100
Where:
-
A_sample: Peak area of the analyte in the sample solution.
-
A_standard: Peak area of the analyte in the standard solution.
-
C_standard: Concentration of the standard solution (µg/mL).
-
C_sample: Concentration of the sample solution (mg/mL).
-
DF: Dilution factor.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
References
Application Note: Development of a Stability-Indicating HPLC-UV Method for the Analysis of 2,6-Bis[(2-hydroxyethyl)amino]toluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a comprehensive approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2,6-Bis[(2-hydroxyethyl)amino]toluene. This aromatic amine is a key intermediate in the synthesis of various compounds, including hair dyes and potentially active pharmaceutical ingredients.[1][2] The developed method is designed to separate the parent compound from its potential degradation products, ensuring accurate quantification and assessment of its stability under various stress conditions. This application note provides a complete protocol, from initial method development and optimization to forced degradation studies and method validation, presented in a clear and actionable format for laboratory personnel.
Introduction
This compound, a secondary aromatic amine, finds applications in the cosmetic industry, particularly as a component in hair dye formulations.[1] Its chemical structure, featuring a toluene backbone with two hydroxyethylamino substituents, imparts specific physicochemical properties that are pertinent to the development of analytical methodologies.[3] Given its potential inclusion in consumer products and as a synthetic building block, a reliable and validated analytical method is crucial for quality control, stability testing, and regulatory compliance.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely adopted technique for the analysis of aromatic amines due to its sensitivity, specificity, and robustness.[4][5] A stability-indicating method is essential to ensure that the analytical procedure can accurately measure the active ingredient without interference from any degradation products that may form over time or under stress conditions.[6] This application note outlines the systematic development of such a method for this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is fundamental for the rational development of an HPLC method, influencing choices of solvent, column, and mobile phase.
| Property | Value | Reference |
| Chemical Name | This compound | [1][3] |
| Synonyms | 2,6-Dihydroxyethylaminotoluene | [1] |
| CAS Number | 149330-25-6 | [3] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [3] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | Odourless, light brown-greyish powder | [7] |
| Melting Point | 118-121 °C | [7] |
| Solubility | Water: 27 g/L (20°C), Ethanol: 100 g/L (20°C) | [7] |
| UV Absorption | Possesses UV absorbance suitable for detection | [7][8] |
HPLC-UV Method Development Workflow
The logical workflow for the development of the stability-indicating HPLC-UV method is depicted in the following diagram.
References
- 1. 2,6-Dihydroxyethylaminotoluene | C11H18N2O2 | CID 10130524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 149330-25-6: this compound [cymitquimica.com]
- 4. journals.ust.edu [journals.ust.edu]
- 5. journals.ust.edu [journals.ust.edu]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. ec.europa.eu [ec.europa.eu]
Using "2,6-Bis[(2-hydroxyethyl)amino]toluene" as an intermediate for active pharmaceutical ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
A summary of the key properties of 2,6-Bis[(2-hydroxyethyl)amino]toluene is presented in the table below. This information is crucial for designing synthetic routes and ensuring appropriate handling and storage.
| Property | Value | Reference |
| CAS Number | 149330-25-6 | [1] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [3] |
| Molecular Weight | 210.27 g/mol | [3] |
| Appearance | Off-white to greyish powder | [1][4] |
| Purity | Typically ≥98% | [4] |
| Synonyms | 2,2'-[(2-Methyl-1,3-phenylene)diimino]bis-ethanol | [5] |
General Synthetic Workflow for API Development
The development of a novel API from this compound would typically follow a multi-step synthetic and screening process. A generalized workflow is depicted below.
Hypothetical Signaling Pathway Interaction
Given the mention of its use in developing APIs for neurological disorders, a hypothetical target could be a G-protein coupled receptor (GPCR) involved in neuronal signaling. The diagram below illustrates a generalized GPCR signaling cascade that a novel API derived from this intermediate might modulate.
References
- 1. Preparation method of high-purity 2,6-diaminotoluene - Patent CN-104140371-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN106083599A - A kind of preparation method of 2,6 diaminotoluenes - Google Patents [patents.google.com]
- 3. US9150570B2 - Synthesis of heterocyclic compounds - Google Patents [patents.google.com]
- 4. CN104140371B - The preparation method of high purity 2,6-diaminotoluene - Google Patents [patents.google.com]
- 5. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
Application Notes and Protocols for Azo Coupling Reactions with 2,6-Bis[(2-hydroxyethyl)amino]toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. Their widespread use in textiles, printing, and various technological applications stems from their straightforward synthesis, vibrant colors, and good stability. The synthesis of azo dyes is a well-established two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C).
-
Azo Coupling: The resulting electrophilic diazonium salt is reacted with an electron-rich aromatic compound, known as the coupling component (e.g., a phenol, naphthol, or another aromatic amine), to form the final azo dye.
2,6-Bis[(2-hydroxyethyl)amino]toluene is a versatile coupling component. The two secondary amine groups, substituted with hydroxyethyl moieties, enhance the electron-donating nature of the aromatic ring, making it highly reactive towards diazonium salts. The hydroxyethyl groups can also improve the solubility of the resulting dye in more polar solvents. This application note provides a detailed protocol for the synthesis of an azo dye using this compound as the coupling component.
Experimental Protocols
This section details a representative procedure for the synthesis of an azo dye by coupling diazotized 4-nitroaniline with this compound.
Protocol 1: Diazotization of 4-Nitroaniline
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (for quenching excess nitrous acid)
-
Starch-iodide paper
Equipment:
-
250 mL Beaker
-
100 mL Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Glass stirring rod
-
Thermometer
Procedure:
-
In a 250 mL beaker, suspend 1.38 g (0.01 mol) of 4-nitroaniline in 20 mL of distilled water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. A slurry will form.
-
Cool the suspension to 0–5 °C in an ice bath with continuous stirring.
-
In a separate 100 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline suspension over 15-20 minutes. Ensure the temperature is maintained below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The mixture should become a clear, pale yellow solution.
-
Check for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper; an immediate blue-black color indicates excess nitrous acid. If present, add a small amount of urea to quench it until the starch-iodide test is negative.
-
Keep the resulting diazonium salt solution in the ice bath for immediate use in the coupling reaction.
Protocol 2: Azo Coupling Reaction
Materials:
-
Diazonium salt solution (from Protocol 1)
-
This compound
-
Glacial Acetic Acid
-
Sodium Acetate
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
Equipment:
-
500 mL Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
pH indicator paper
Procedure:
-
In a 500 mL beaker, dissolve 2.10 g (0.01 mol) of this compound in 50 mL of a 1:1 (v/v) mixture of glacial acetic acid and water.
-
Cool the solution to 0–5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with continuous, efficient stirring. Maintain the temperature below 5 °C throughout the addition. A deeply colored precipitate should form immediately.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for another 1-2 hours to ensure the coupling reaction goes to completion.
-
Slowly add a saturated solution of sodium acetate to adjust the pH of the mixture to 4-5. This will ensure complete precipitation of the azo dye.
-
Collect the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a generous amount of cold water until the filtrate is neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified azo dye.
-
Dry the final product in a vacuum oven at 60-70 °C.
Data Presentation
The following table summarizes representative characterization data for an azo dye synthesized from a substituted aniline and an N,N-dialkylaniline derivative, which is structurally analogous to the product of the described protocol.
| Parameter | Representative Data |
| Appearance | Deep red to violet powder |
| Yield | 85-95% |
| Melting Point | >200 °C (decomposes) |
| UV-Vis (λmax in Ethanol) | 480-520 nm |
| FT-IR (KBr, cm⁻¹) | 3400-3300 (O-H stretch), 3050-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1600-1580 (Aromatic C=C stretch), 1520-1480 (N=N stretch), 1350-1330 (C-N stretch) |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.0-8.5 (m, Ar-H), 4.5-5.0 (t, -OH), 3.5-4.0 (t, -CH₂-N), 3.0-3.5 (t, -CH₂-O), 2.3 (s, Ar-CH₃) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound as the coupling component.
Caption: General workflow for the synthesis of azo dyes.
Application Notes and Protocols: 2,6-Bis[(2-hydroxyethyl)amino]toluene in Specialty Polymers for Enhanced Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis[(2-hydroxyethyl)amino]toluene is a versatile aromatic diol with potential applications as a monomer or chain extender in the synthesis of specialty polymers. Its rigid aromatic core and reactive hydroxyl groups suggest its utility in creating polymers with high thermal stability, a critical attribute for materials used in demanding environments such as the automotive and aerospace industries. This document provides an overview of the potential application of this compound in polyurethane synthesis to enhance thermal properties. Due to a lack of specific studies on this particular monomer, this report presents analogous data and protocols from closely related systems to provide representative insights.
Rationale for Improved Thermal Stability
The incorporation of this compound into a polymer backbone, such as in a polyurethane, is anticipated to enhance thermal stability through several mechanisms:
-
Rigid Aromatic Structure: The toluene ring introduces rigidity into the polymer chain, restricting segmental motion and thus increasing the glass transition temperature (Tg).
-
Intermolecular Hydrogen Bonding: The presence of urethane linkages formed from the reaction of the hydroxyl groups with isocyanates, along with the amino groups, can lead to strong intermolecular hydrogen bonding. This creates a physically cross-linked network, further enhancing thermal and mechanical properties.
-
High Aromatic Content: A higher concentration of aromatic structures within the polymer matrix generally correlates with increased char yield upon thermal decomposition, indicating a greater resistance to high temperatures.
Analogous Experimental Data
The following table summarizes thermal stability data for a polyurethane synthesized using an aromatic diol chain extender structurally similar to this compound. This data is provided to illustrate the potential performance enhancements.
| Polymer System | Chain Extender | TGA Onset Decomposition Temp. (°C) | Temperature at 10% Weight Loss (°C) | Char Yield at 600°C (%) | Glass Transition Temp. (Tg) (°C) |
| Polyurethane | Aromatic Diol | ~320 | ~350 | ~25 | ~150 |
Experimental Protocols
The following are representative protocols for the synthesis and thermal characterization of a polyurethane using an aromatic diol chain extender. These can be adapted for the use of this compound.
Protocol 1: Synthesis of a Thermally Stable Polyurethane
Materials:
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(tetrahydrofuran) (PTMG, Mn = 2000 g/mol )
-
This compound (or analogous aromatic diol)
-
Dimethylacetamide (DMAc), anhydrous
-
Dibutyltin dilaurate (DBTDL) catalyst
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a pre-determined amount of PTMG that has been dried under vacuum at 80°C for 4 hours.
-
Heat the PTMG to 60°C and add MDI in a 2:1 molar ratio to the PTMG under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt% of the total reactants).
-
Increase the temperature to 80°C and stir for 2-3 hours to form the NCO-terminated prepolymer. The reaction progress can be monitored by titrating for the isocyanate content.
-
-
Chain Extension:
-
Dissolve the this compound chain extender in anhydrous DMAc to create a 20% (w/v) solution.
-
Cool the prepolymer to 40°C and add the chain extender solution dropwise with vigorous stirring. The molar amount of the chain extender should be equivalent to the remaining NCO groups in the prepolymer.
-
After the addition is complete, continue stirring at 60°C for an additional 3-4 hours to complete the polymerization.
-
-
Polymer Isolation:
-
Precipitate the polymer solution by pouring it into a large volume of methanol with constant stirring.
-
Filter the resulting white polymer and wash it thoroughly with methanol to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Protocol 2: Thermal Characterization
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the dried polymer sample into a platinum TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of decomposition, the temperature at various percentages of weight loss, and the final char yield.
Differential Scanning Calorimetry (DSC):
-
Seal 5-10 mg of the dried polymer sample in an aluminum DSC pan.
-
Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase any prior thermal history.
-
Cool the sample to -50°C at a rate of 10°C/min.
-
Perform a second heating scan from -50°C to 200°C at a heating rate of 10°C/min.
-
Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and the relationship between the monomer structure and the resulting polymer's thermal stability.
Caption: Workflow for polyurethane synthesis and characterization.
Caption: Structure-property relationship for thermal stability.
Application Notes and Protocols for the Purification of 2,6-Bis[(2-hydroxyethyl)amino]toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Bis[(2-hydroxyethyl)amino]toluene is a versatile aromatic amine utilized as an intermediate in the synthesis of various pharmaceuticals and specialty polymers.[1] Its structure, featuring two hydroxyethylamino groups on a toluene backbone, imparts unique solubility and reactivity, making it a valuable building block in the development of advanced materials.[1][2] Given its application in sensitive fields like pharmaceutical development, achieving a high degree of purity is critical to ensure the safety and efficacy of the final products.[3]
These application notes provide a comprehensive protocol for the purification of crude this compound reaction products. The described methodologies are based on standard chemical purification techniques for polar, basic aromatic compounds and are designed to remove unreacted starting materials, byproducts, and other impurities.
Pre-Purification Characterization
Before commencing the purification protocol, it is essential to characterize the crude reaction mixture to identify the major impurities. This will aid in selecting the most effective purification strategy.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₈N₂O₂ | [1][4] |
| Molecular Weight | 210.28 g/mol | [1][4] |
| Appearance | White to gray to red powder or crystal | [1] |
| Melting Point | 116 - 120 °C | [1] |
| Purity (Commercial) | ≥ 98% (Assay by titration, GC) | [1][4] |
| Solubility | Enhanced solubility in polar solvents | [2] |
Experimental Workflow Diagram
Caption: Purification workflow for this compound.
Experimental Protocols
1. Materials and Reagents
-
Crude this compound
-
Ethyl Acetate (ACS Grade)
-
Hexane (ACS Grade)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Amino-functionalized Silica Gel (for column chromatography)
-
Toluene (ACS Grade)
-
Deionized Water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
-
Vacuum filtration apparatus
-
Melting point apparatus
-
Analytical instrumentation (GC/HPLC, NMR)
2. Protocol 1: Liquid-Liquid Extraction (Initial Workup)
This step aims to remove inorganic salts and highly polar impurities.
-
Dissolve the crude reaction mixture in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated brine to remove water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[5]
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.[5]
3. Protocol 2: Column Chromatography
This protocol is designed to separate the target compound from less polar and more polar organic impurities. Due to the basic nature of the amino groups, an amino-functionalized silica gel is recommended to prevent peak tailing and product degradation that can occur with standard acidic silica gel.[6][7]
-
Column Packing: Prepare a slurry of amino-functionalized silica gel in hexane and pack it into a chromatography column of appropriate size.
-
Sample Loading: Dissolve the crude solid from the extraction step in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 100% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). A suitable TLC mobile phase would be a mixture of hexane and ethyl acetate. Visualize the spots under UV light or by staining with an appropriate agent (e.g., potassium permanganate).
-
Pooling and Concentration: Combine the fractions containing the pure product, as determined by TLC. Evaporate the solvent under reduced pressure to yield the partially purified product.
4. Protocol 3: Recrystallization
This final step is to obtain a highly pure, crystalline product. The choice of solvent is critical; toluene is a good starting point given the aromatic nature of the compound, but other solvents like ethyl acetate/hexane mixtures could also be effective.
-
Place the partially purified solid into an Erlenmeyer flask.
-
Add a minimal amount of hot toluene to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, place the flask in an ice bath or refrigerator (0-4 °C) for at least one hour.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold toluene to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove residual solvent.
5. Quality Control and Characterization
The purity of the final product should be assessed using the following methods:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (116-120 °C) is indicative of high purity.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Product streaks on silica TLC/column | The compound is basic and interacts strongly with acidic silica gel. | Use an amino-functionalized silica column or add a small amount of a competing base like triethylamine (0.1-1%) to the mobile phase.[6][7] Alternatively, consider using basic alumina as the stationary phase.[7] |
| Poor separation in column chromatography | The solvent system does not provide sufficient selectivity. | Optimize the mobile phase by trying different solvent combinations (e.g., dichloromethane/methanol) or by using a gradient elution.[5][7] |
| Product does not crystallize | The solution is too dilute, or the chosen solvent is not appropriate. | Concentrate the solution. If that fails, try a different solvent or a binary solvent system (e.g., dissolve in a good solvent like ethyl acetate and add a poor solvent like hexane until turbidity appears). |
| Oily product obtained after recrystallization | Impurities are preventing crystallization, or the melting point is low. | Re-purify the material using column chromatography. Ensure the starting material for recrystallization is sufficiently pure. |
References
Application Notes and Protocols for 2,6-Bis[(2-hydroxyethyl)amino]toluene as a Cross-Linking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,6-Bis[(2-hydroxyethyl)amino]toluene (CAS: 149330-25-6) as a versatile cross-linking agent in polymer chemistry. Due to its unique molecular structure, featuring both secondary amine and primary hydroxyl functional groups, this compound is a candidate for cross-linking various polymer systems, including polyurethanes and epoxies.[1][2][3] This document outlines its potential applications, provides detailed experimental protocols for its use, and presents illustrative data for the characterization of the resulting cross-linked polymers.
Introduction
This compound is an aromatic diamine diol with a molecular weight of 210.28 g/mol .[4][5] Its structure, comprising a rigid toluene backbone and flexible hydroxyethyl side chains, suggests its utility in enhancing the thermal and mechanical properties of polymers.[2] The two secondary amine and two primary alcohol groups allow it to act as a tetra-functional cross-linker in specific systems, or as a di-functional chain extender, depending on the reaction chemistry.
Key Features:
-
Aromatic Core: Contributes to thermal stability and mechanical strength.
-
Dual Functionality: Possesses both amine and hydroxyl reactive groups.
-
Versatility: Potentially applicable in both polyurethane and epoxy chemistries.
Applications in Polymer Chemistry
In polyurethane synthesis, the isocyanate groups (-NCO) readily react with both the hydroxyl (-OH) and secondary amine (-NH) groups of this compound to form urethane and urea linkages, respectively. The formation of these cross-links can significantly enhance the performance of polyurethane materials.
Potential Advantages:
-
Increased Thermal Stability: The aromatic structure can increase the glass transition temperature (Tg) and the onset of thermal decomposition.
-
Improved Mechanical Properties: Cross-linking generally leads to an increase in tensile strength and modulus.
-
Enhanced Chemical Resistance: A denser cross-linked network can reduce swelling in solvents.
The amine functional groups of this compound can act as a curing agent for epoxy resins. The active hydrogen atoms on the secondary amines react with the epoxide rings, leading to the formation of a cross-linked network. The hydroxyl groups may also participate in secondary reactions, further modifying the polymer network.
Potential Advantages:
-
High-Performance Composites: Can be used to create epoxy networks with high strength and rigidity.[6]
-
Adhesives and Coatings: The resulting cross-linked epoxy may exhibit excellent adhesion and chemical resistance.
Experimental Protocols
This protocol describes the synthesis of a cross-linked polyurethane film using a two-step prepolymer method.
Materials:
-
Poly(propylene glycol) (PPG), MW ~2000 g/mol
-
Toluene diisocyanate (TDI) (80:20 mixture of 2,4- and 2,6-isomers)
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry methyl ethyl ketone (MEK)
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add PPG (1 equivalent).
-
Heat the flask to 80°C with stirring under a nitrogen atmosphere to remove any residual moisture.
-
Cool the flask to 60°C and add TDI (2 equivalents) dropwise over 30 minutes.
-
Add 2-3 drops of DBTDL catalyst.
-
Maintain the reaction at 80°C for 2 hours with continuous stirring to form the isocyanate-terminated prepolymer.
-
-
Cross-linking:
-
Dissolve the this compound cross-linker (0.5 equivalents, providing 2 equivalents of reactive groups -OH and -NH) in dry MEK.
-
Cool the prepolymer to 60°C and add the cross-linker solution dropwise with vigorous stirring.
-
After complete addition, continue stirring for another 30 minutes.
-
-
Casting and Curing:
-
Pour the resulting viscous solution onto a clean, flat glass plate.
-
Use a doctor blade to create a film of uniform thickness.
-
Cure the film in an oven at 80°C for 12 hours, followed by a post-curing step at 110°C for 2 hours.
-
After cooling to room temperature, carefully peel the polyurethane film from the glass plate.
-
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the disappearance of the isocyanate peak (~2270 cm⁻¹) and the formation of urethane/urea linkages.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Tensile Testing: To measure mechanical properties such as tensile strength, Young's modulus, and elongation at break.
This protocol details the curing of a standard bisphenol A-based epoxy resin.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight ~180 g/eq)
-
This compound
-
Toluene (as a solvent, optional)
Procedure:
-
Stoichiometric Calculation:
-
The stoichiometric amount of the amine curing agent is calculated based on the amine hydrogen equivalent weight (AHEW). For this compound (MW = 210.28), with two active hydrogens (one per secondary amine), the AHEW is 210.28 / 2 = 105.14 g/eq.
-
The required amount of curing agent per 100g of epoxy resin is calculated as: (AHEW / EEW) * 100. In this case, (105.14 / 180) * 100 = 58.4 parts per hundred parts of resin (phr).
-
-
Mixing:
-
Preheat the epoxy resin to 60°C to reduce its viscosity.
-
Melt the this compound at its melting point (~117-120°C).
-
Add the molten curing agent to the preheated epoxy resin and mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained. If necessary, a small amount of toluene can be used to aid mixing, which should be evaporated before curing.
-
-
Curing:
-
Pour the mixture into a preheated mold.
-
Cure in an oven at 120°C for 2 hours, followed by a post-curing at 150°C for 3 hours.
-
Allow the cured epoxy to cool slowly to room temperature to avoid internal stresses.
-
Characterization:
-
DSC: To determine the Tg and monitor the extent of cure.
-
Dynamic Mechanical Analysis (DMA): To measure storage modulus, loss modulus, and tan delta as a function of temperature.
-
Flexural and Tensile Testing: To determine the mechanical properties of the cured epoxy.
Data Presentation (Illustrative)
The following tables present hypothetical but realistic data for polymers cross-linked with this compound. This data is for illustrative purposes to guide researchers in their experimental analysis.
Table 1: Thermal Properties of Cross-linked Polyurethane
| Property | Un-cross-linked PU (Control) | PU cross-linked with this compound |
| Glass Transition Temp. (Tg), °C | 35 | 65 |
| 5% Weight Loss Temp. (TGA), °C | 280 | 320 |
Table 2: Mechanical Properties of Cured Epoxy Resin
| Property | Epoxy cured with standard aliphatic amine | Epoxy cured with this compound |
| Tensile Strength, MPa | 60 | 85 |
| Young's Modulus, GPa | 2.5 | 3.5 |
| Elongation at Break, % | 5 | 3 |
| Glass Transition Temp. (Tg), °C | 110 | 150 |
Visualizations
Caption: Reaction mechanisms for polyurethane and epoxy cross-linking.
Caption: General workflow for polymer synthesis and characterization.
References
- 1. Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 149330-25-6: this compound [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound [oakwoodchemical.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in "2,6-Bis[(2-hydroxyethyl)amino]toluene" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Bis[(2-hydroxyethyl)amino]toluene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic route is the N-alkylation (specifically, hydroxyethylation) of 2,6-diaminotoluene. This is typically achieved by reacting 2,6-diaminotoluene with a hydroxyethylating agent such as ethylene oxide or 2-chloroethanol.
Q2: What are the primary applications of this compound?
A2: This compound is utilized as an intermediate in the synthesis of various pharmaceuticals and as a component in the formulation of dyes, particularly for hair coloring products.[1]
Q3: What are the key physical and chemical properties of this compound?
A3: It is typically a white to off-white crystalline powder.[2] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 149330-25-6 |
| Molecular Formula | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 210.27 g/mol [3] |
| Appearance | White to gray to red powder to crystal[4] |
| Purity | >98.0% (GC)(T)[4] |
Q4: What are the main safety considerations when handling the reagents for this synthesis?
A4: Ethylene oxide is a highly flammable and reactive gas, and it is also a known carcinogen and mutagen. It should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. 2-Chloroethanol is toxic and can be absorbed through the skin. 2,6-Diaminotoluene is also toxic and a suspected mutagen. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on low yield as a primary concern.
Issue 1: Low Product Yield
Low yield is a frequent challenge in the synthesis of this compound. The following sections break down the potential causes and provide targeted solutions.
1.1 Incomplete Reaction
-
Symptom: Significant amount of starting material (2,6-diaminotoluene) remains in the final reaction mixture (as observed by TLC, GC, or LC-MS analysis).
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. Be aware that higher temperatures can also promote side reactions. |
| Improper Stoichiometry | Ensure the correct molar ratio of the hydroxyethylating agent (ethylene oxide or 2-chloroethanol) to 2,6-diaminotoluene is used. An excess of the hydroxyethylating agent can lead to over-alkylation (see below), while an insufficient amount will result in incomplete conversion. |
| Poor Reagent Quality | Use high-purity starting materials. Impurities in 2,6-diaminotoluene or the hydroxyethylating agent can interfere with the reaction. |
| Inefficient Mixing | Ensure adequate stirring, especially in heterogeneous reaction mixtures, to maximize contact between reactants. |
1.2. Over-alkylation and Other Side Reactions
-
Symptom: Presence of multiple product spots on a TLC plate or several peaks in a GC/LC-MS chromatogram, corresponding to molecules with more than two hydroxyethyl groups or other byproducts.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Excess Hydroxyethylating Agent | Carefully control the stoichiometry of the hydroxyethylating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will favor the formation of tri- and tetra-hydroxyethylated products. |
| High Reaction Temperature | Elevated temperatures can increase the rate of over-alkylation. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Reaction with Hydroxyl Groups | The hydroxyl groups of the product can react further with ethylene oxide to form poly(ethylene glycol) chains. This is more likely to occur under basic conditions. Careful control of pH and stoichiometry is crucial. |
1.3. Product Degradation
-
Symptom: The appearance of dark, tarry substances in the reaction mixture or a lower than expected isolated yield despite complete conversion of the starting material.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Oxidation of the Aromatic Amine | Aromatic amines are susceptible to oxidation, which can be accelerated by heat and the presence of air. It is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Harsh Reaction Conditions | High temperatures or the use of strong acids or bases can lead to the decomposition of the product. Use the mildest reaction conditions possible. |
Issue 2: Difficulty in Product Purification
-
Symptom: The isolated product is impure, as indicated by analytical techniques (e.g., NMR, melting point, elemental analysis), or is difficult to crystallize.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Presence of Over-alkylated Byproducts | These byproducts often have similar polarities to the desired product, making separation by standard column chromatography challenging. Consider using an amine-functionalized silica gel for chromatography, which can improve separation. Alternatively, recrystallization from a suitable solvent system may be effective. |
| Residual Starting Material | If the reaction did not go to completion, the unreacted 2,6-diaminotoluene can be difficult to remove. An acidic wash during the workup can help to remove the more basic starting material. |
| Formation of Salts | If an acid or base is used in the reaction, the product may be in the form of a salt. Neutralize the reaction mixture during workup to obtain the free amine. |
Experimental Protocols
General Protocol for the Synthesis of this compound using Ethylene Oxide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a gas inlet, and a thermometer, dissolve 2,6-diaminotoluene in a suitable solvent (e.g., ethanol, water, or a mixture). The reaction should be conducted under an inert atmosphere (nitrogen or argon).
-
Reaction Conditions: Cool the solution in an ice bath. Slowly bubble a controlled amount of ethylene oxide gas through the solution. The molar ratio of ethylene oxide to 2,6-diaminotoluene should be carefully controlled (a starting point is a 2.2:1 molar ratio). The reaction temperature should be maintained between 0-10 °C.
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC or GC analysis.
-
Work-up: Once the reaction is complete, any unreacted ethylene oxide should be removed by purging the system with an inert gas. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or ethyl acetate/hexane mixtures) or by column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Synthesis Pathway
Caption: Synthesis of this compound.
References
- 1. The reaction of ethylene oxide with some proteins, amino acids and vitamins [vtechworks.lib.vt.edu]
- 2. 2,6-Dihydroxyethylaminotoluene | C11H18N2O2 | CID 10130524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 149330-25-6: this compound [cymitquimica.com]
- 4. This compound | 149330-25-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Optimization of Reaction Conditions for "2,6-Bis[(2-hydroxyethyl)amino]toluene" Coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing coupling reactions involving 2,6-Bis[(2-hydroxyethyl)amino]toluene. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is resulting in a low yield. What are the common causes?
A1: Low yields in coupling reactions with this substrate can stem from several factors:
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Incomplete Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient amounts, failing to fully activate the carboxylic acid for reaction with the amine.[1]
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Steric Hindrance: The methyl group and the two (2-hydroxyethyl)amino groups on the toluene ring create significant steric bulk, which can impede the approach of the activated carboxylic acid.[2] This is a common issue with 2,6-disubstituted anilines, often leading to drastically reduced reaction rates.[2]
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Amine Deactivation: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]
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Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can negatively impact the reaction outcome.[1]
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Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. It is critical to use anhydrous solvents and reagents.[1]
Q2: Am I getting O-acylation on the hydroxyl groups instead of the desired N-acylation? How can I check for this?
A2: Yes, O-acylation is a potential side reaction where the acyl group attaches to the oxygen of the hydroxyethyl side chains instead of the nitrogen of the amine. This is more likely if a strong acylation catalyst like 4-(Dimethylamino)pyridine (DMAP) is used, which is known to catalyze acylation of alcohols.[3][4]
To check for O-acylation vs. N-acylation, NMR spectroscopy is the most effective method:
-
¹H NMR: In N-acylation, you will observe the formation of an amide N-H proton (if coupling with a primary amine) and characteristic shifts in the protons adjacent to the nitrogen. For O-acylation, you would see a downfield shift of the -CH₂-O- protons of the hydroxyethyl group.
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¹³C NMR: The carbonyl carbon signal for an amide (N-acylation) typically appears around 165-175 ppm, while for an ester (O-acylation), it is usually found slightly further downfield. 2D NMR techniques like HSQC can be particularly useful for definitively assigning these correlations.[5]
Q3: Do I need to protect the hydroxyl groups on this compound before the coupling reaction?
A3: Not necessarily. While protecting the hydroxyl groups (e.g., as silyl ethers) is a surefire way to prevent O-acylation, it adds extra steps to the synthesis. Many modern coupling protocols are chemoselective enough to favor N-acylation over O-acylation, especially when the amine is more nucleophilic than the alcohol. It is often preferable to first attempt the direct coupling under optimized conditions. If O-acylation proves to be a significant issue, then a protection strategy should be employed.
Q4: What are the best purification strategies for the product of this coupling reaction?
A4: The product will likely be a polar diamide, potentially with free hydroxyl groups, making purification challenging.
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Recrystallization: If the product is a solid, recrystallization is a good first choice. Common solvent systems to try include ethanol/water, acetone/water, or acetonitrile.[6][7][8] Given the substrate's slight solubility in acetonitrile and DMSO, these could be good starting points for finding a suitable recrystallization solvent system.
-
Column Chromatography: Normal-phase silica gel chromatography can be difficult if the product is very polar. In such cases, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient may be more effective.[9][10]
-
Acid/Base Extraction: If the product retains basic amine functionalities, an acidic wash can be used to move impurities into an organic layer. However, if the product itself is basic, this could lead to product loss.
-
Ion Exchange Chromatography: For highly polar, amine-containing compounds, solid-phase extraction using a strong cation exchange (SCX) cartridge can be an effective purification method.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete activation of carboxylic acid. | Use a more powerful coupling reagent like HATU or COMU. Increase the equivalents of the coupling reagent (1.1-1.5 eq).[11][12] |
| Steric hindrance from the 2,6-disubstituted aniline. | Increase reaction temperature (e.g., to 40-60 °C).[13] Consider using a coupling method that generates a smaller activated intermediate, such as an acyl fluoride.[14][15] | |
| Amine is not nucleophilic enough. | Ensure a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is used in sufficient quantity (2-4 eq) to neutralize any acid and deprotonate the amine.[11] | |
| Reaction solvent is not optimal. | Use a polar aprotic solvent like anhydrous DMF or NMP.[13] | |
| Significant O-acylation Side Product | Use of a strong acylation catalyst. | Avoid using DMAP as a catalyst if O-acylation is observed.[3] |
| Reaction conditions favor O-acylation. | Run the reaction at a lower temperature. Add the amine to the pre-activated carboxylic acid to minimize the time the free hydroxyl groups are exposed to the activated species. | |
| Difficulty in Product Purification | Product is very polar and water-soluble. | Use reversed-phase flash chromatography.[9][10] Try recrystallization from polar solvent mixtures like ethanol/water or acetonitrile.[6][7] |
| Byproducts from the coupling reagent are difficult to remove. | Choose a coupling reagent that produces water-soluble byproducts (e.g., EDC/HOBt).[1] |
Experimental Protocols
Protocol 1: Direct Amide Coupling using HATU
This protocol is a general starting point for the direct coupling of a carboxylic acid to this compound without protection of the hydroxyl groups.
-
Preparation: To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and a non-nucleophilic base such as DIPEA (3.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
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Coupling: Add a solution of this compound (1.1 equivalents) in a minimum amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow due to steric hindrance, the temperature can be gently increased to 40-50 °C.[13]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (reversed-phase if necessary) or recrystallization.
Quantitative Data Presentation
The following table summarizes typical reaction conditions and their impact on yield for sterically hindered amide couplings, which can be analogous to reactions with this compound.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| HATU | DIPEA | DMF | 25 - 50 | 60 - 85 | Generally effective for hindered couplings.[11][12] |
| EDC/HOBt | NMM | DCM/DMF | 25 | 40 - 70 | Milder conditions, but may be less effective for highly hindered substrates. Water-soluble byproducts simplify workup.[1] |
| T3P | Pyridine | Ethyl Acetate | 25 - 50 | 50 - 80 | Good for reducing racemization; byproducts are water-soluble. |
| Acyl Fluoride (in situ) | DIPEA | DCM/DCE | 25 - 80 | 65 - 90 | Can be very effective for overcoming steric hindrance.[14][15] |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. biotage.com [biotage.com]
- 10. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 13. benchchem.com [benchchem.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. blogs.rsc.org [blogs.rsc.org]
Identifying and minimizing side products in "2,6-Bis[(2-hydroxyethyl)amino]toluene" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,6-Bis[(2-hydroxyethyl)amino]toluene. The information provided aims to help identify and minimize the formation of side products during the reaction of 2,6-diaminotoluene with ethylene oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction of 2,6-diaminotoluene. | - Increase reaction time. - Optimize reaction temperature (typically in the range of 100-150°C). - Ensure proper mixing to facilitate contact between reactants. |
| Suboptimal stoichiometry of reactants. | - Use a slight excess of ethylene oxide to ensure complete conversion of the diamine. However, a large excess can lead to the formation of polyethoxylated side products. A molar ratio of 2,6-diaminotoluene to ethylene oxide of approximately 1:2.2 to 1:2.5 is a common starting point. | |
| Degradation of the product or reactants. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the aromatic amine. - Avoid excessively high temperatures that could lead to thermal decomposition. | |
| Presence of mono-substituted intermediate (2-((2-hydroxyethyl)amino)-6-aminotoluene) | Insufficient amount of ethylene oxide or incomplete reaction. | - Increase the molar equivalent of ethylene oxide relative to 2,6-diaminotoluene. - Extend the reaction time to allow for the second ethoxylation to occur. |
| Formation of polyethoxylated side products | Excess ethylene oxide. | - Carefully control the stoichiometry of ethylene oxide. Use a minimal excess necessary for complete conversion of the starting material. |
| High reaction temperature. | - Lower the reaction temperature to reduce the rate of further ethoxylation of the desired product. | |
| Observation of colored impurities in the final product | Oxidation of the aromatic amine starting material or product. | - Perform the reaction under a nitrogen or argon atmosphere. - Use high-purity, colorless 2,6-diaminotoluene as the starting material. |
| Formation of degradation products at high temperatures. | - Optimize the reaction temperature to the lowest effective level. - Minimize the reaction time once the conversion of the starting material is complete. | |
| An unknown peak is observed in the HPLC or GC-MS analysis | Formation of an unexpected side product. | - Characterize the impurity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine its structure. - Once the structure is identified, hypothesize its formation mechanism to devise a strategy for its minimization (e.g., adjusting temperature, stoichiometry, or catalyst). |
| Contaminants in starting materials or solvents. | - Analyze the purity of all starting materials and solvents before use. - Use high-purity grade reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the direct ethoxylation of 2,6-diaminotoluene with ethylene oxide. This reaction is typically carried out at elevated temperatures and pressures in the absence of a solvent or in a high-boiling point solvent.
Q2: What are the primary side products to expect in this reaction?
A2: The primary side products include the mono-ethoxylated intermediate (2-((2-hydroxyethyl)amino)-6-aminotoluene) and polyethoxylated derivatives where more than one ethylene oxide unit has added to one or both of the amino groups. Additionally, oxidation of the aromatic amine can lead to colored impurities.
Q3: How can the formation of the mono-ethoxylated intermediate be minimized?
A3: To minimize the mono-ethoxylated intermediate, ensure that a sufficient molar excess of ethylene oxide is used and that the reaction is allowed to proceed for a sufficient amount of time to allow for the second ethoxylation to occur on both amino groups.
Q4: What is the role of a catalyst in this reaction?
A4: While the reaction can proceed without a catalyst, basic catalysts such as sodium hydroxide or potassium hydroxide can be used to accelerate the rate of ethoxylation. However, the use of a catalyst may also increase the rate of formation of polyethoxylated side products, so its concentration and the reaction conditions must be carefully optimized.
Q5: What analytical techniques are best suited for monitoring the reaction and assessing product purity?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the disappearance of the starting material and the formation of the product and major side products. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying and quantifying volatile impurities and side products. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the final product and any isolated impurities.
Experimental Protocols
General Synthesis Protocol for this compound
Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions and scales. Ethylene oxide is a toxic and explosive gas and should be handled with extreme caution in a well-ventilated fume hood with appropriate safety measures.
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a heating mantle, a thermocouple, a pressure gauge, and an inlet for ethylene oxide is required.
-
Charging the Reactor: Charge the autoclave with 2,6-diaminotoluene. For laboratory scale, a typical starting amount might be 1 mole.
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Inerting: Seal the reactor and purge it several times with dry, oxygen-free nitrogen to remove all air.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 120-140°C) with stirring.
-
Ethylene Oxide Addition: Slowly introduce a slight molar excess of ethylene oxide (e.g., 2.2-2.4 moles) into the reactor, maintaining the desired reaction temperature and pressure. The addition should be controlled to manage the exothermic nature of the reaction.
-
Reaction: Maintain the reaction mixture at the set temperature and pressure with continuous stirring for several hours (e.g., 4-8 hours), or until the reaction is complete as monitored by in-process control (IPC) analysis (e.g., HPLC).
-
Cooling and Venting: After the reaction is complete, cool the reactor to room temperature. Carefully vent any unreacted ethylene oxide through a suitable scrubbing system.
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Product Isolation: The crude product, which is often a solid at room temperature, can be discharged from the reactor.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) to remove unreacted starting material and side products.
HPLC Method for Purity Analysis
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
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Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Gradient: A typical gradient could be starting with 95% A and 5% B, ramping to 50% B over 20 minutes, then to 95% B over 5 minutes, holding for 5 minutes, and then returning to the initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase starting condition solvent.
GC-MS Method for Impurity Profiling
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Injector: Split/splitless injector at 250°C in split mode (e.g., 20:1 split ratio).
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane. Derivatization (e.g., silylation) of the hydroxyl groups may be necessary to improve volatility and peak shape.
Visualizations
Caption: Main reaction pathway and formation of side products.
Caption: A logical workflow for troubleshooting reaction issues.
Caption: A flowchart of the experimental synthesis and analysis workflow.
Technical Support Center: Stability of 2,6-Bis[(2-hydroxyethyl)amino]toluene in Cosmetic Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "2,6-Bis[(2-hydroxyethyl)amino]toluene" in cosmetic formulations, particularly in the context of oxidative hair dyes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and stability testing of products containing "this compound".
Issue 1: Rapid Color Fading or Change in the Formulation
Question: My formulation containing "this compound" is showing a significant color shift or fading shortly after preparation. What are the potential causes and how can I mitigate this?
Answer:
Rapid color change is a common indicator of the degradation of "this compound", which is an aminophenol derivative susceptible to oxidation.[1][2] The primary causes and troubleshooting steps are outlined below:
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Cause 1: Oxidation by Atmospheric Oxygen. Exposure to air can initiate the oxidative degradation of the aminophenol.[3]
-
Troubleshooting:
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Inert Gas Blanketing: During manufacturing and packaging, blanket the formulation with an inert gas like nitrogen or argon to displace oxygen.
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Airless Packaging: Utilize airless pump dispensers for the final product to minimize headspace and oxygen exposure during consumer use.
-
-
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Cause 2: High pH. An alkaline environment is often necessary for the efficacy of oxidative hair dyes, but a very high pH can accelerate the oxidation of aminophenol precursors.[4]
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Troubleshooting:
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pH Optimization: Carefully evaluate the formulation's pH. While an alkaline pH is needed to open the hair cuticle, it's crucial to find the optimal range that ensures efficacy without excessively promoting degradation.[4] Conduct a pH stability study to determine the ideal pH for your specific formulation.
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Buffering System: Incorporate a robust buffering system to maintain the pH within the desired range throughout the product's shelf life.
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-
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Cause 3: Presence of Metal Ions. Trace metal ions (e.g., iron, copper) from raw materials or manufacturing equipment can catalyze oxidative degradation.[5]
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Cause 4: Inadequate Antioxidant System. The antioxidant system may be insufficient to protect against oxidative stress.
-
Troubleshooting:
-
Antioxidant Selection and Concentration: Evaluate the type and concentration of antioxidants in your formulation. A combination of water-soluble (e.g., ascorbic acid, sodium sulfite) and oil-soluble (e.g., tocopherol, BHT) antioxidants may be more effective. The required concentration can range from 0.01% to higher levels depending on the formulation.[7][8]
-
-
Issue 2: Inconsistent Color Development on Hair Swatches
Question: I am observing inconsistent or weak color development when testing my hair dye formulation on hair swatches. What could be the reason for this?
Answer:
Inconsistent color development can stem from the degradation of the "this compound" precursor or issues with the overall formulation.
-
Cause 1: Degradation of the Primary Intermediate. If "this compound" has degraded in the product before it is mixed with the developer (hydrogen peroxide), its ability to form the desired color will be compromised.
-
Troubleshooting:
-
Stability-Indicating HPLC Method: Implement a stability-indicating HPLC method to quantify the concentration of active "this compound" in your formulation over time. This will confirm if degradation is the root cause.
-
Review Stabilization Strategy: If degradation is confirmed, revisit the antioxidant and chelating agent system as described in Issue 1 .
-
-
-
Cause 2: Incorrect pH of the Final Mixture. The pH of the mixture after combining the dye base and the developer is critical for the oxidative coupling reaction to proceed efficiently.[4]
-
Troubleshooting:
-
Measure pH of the Mixture: Ensure the final pH of the formulation, after mixing the two components, is within the optimal range for the specific couplers being used.
-
Adjust Alkalizing Agent: The concentration of the alkalizing agent (e.g., monoethanolamine) may need to be adjusted to achieve the target pH.[9]
-
-
-
Cause 3: Insufficient Oxidizing Agent. The concentration of the oxidizing agent (typically hydrogen peroxide) may be too low or it may have degraded over time.[10]
-
Troubleshooting:
-
Verify Developer Strength: Confirm the concentration of hydrogen peroxide in your developer solution.
-
Developer Stability: Ensure the developer is properly stabilized, as hydrogen peroxide can also be unstable.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for "this compound" in a cosmetic formulation?
A1: The primary degradation pathway for "this compound" in a cosmetic formulation, particularly in an oxidative hair dye, is oxidation . As a para-aminophenol derivative, it acts as a primary intermediate. In the presence of an oxidizing agent (like hydrogen peroxide) and an alkaline environment, it is oxidized to a reactive quinone-imine intermediate.[11][12] This intermediate then rapidly reacts with coupler molecules to form larger, colored dye molecules.[7][13] However, this reactive intermediate can also undergo further oxidation or self-coupling reactions, leading to the formation of undesired byproducts and a loss of color efficacy.[1][13]
Q2: What is the role of antioxidants in stabilizing formulations containing "this compound"?
A2: Antioxidants play a crucial role by inhibiting the premature oxidation of "this compound" before it has a chance to react with the couplers during the hair dyeing process.[8] They act as free radical scavengers, neutralizing reactive oxygen species that can initiate the degradation of the dye precursor.[14] This helps to maintain the potency of the active ingredient, ensure consistent color formation, and extend the shelf life of the product.[8] Common antioxidants used in hair dye formulations include ascorbic acid (Vitamin C), sodium sulfite, and erythorbic acid.[7]
Q3: How does pH affect the stability of "this compound"?
A3: The pH of the formulation has a significant impact on the stability of "this compound". While an alkaline pH (typically around 9-10) is necessary to swell the hair cuticle and facilitate the oxidative dyeing process, it also accelerates the rate of oxidation of the aminophenol precursors.[4] A lower pH would increase the stability of the compound in the packaging but would not be effective for the dyeing process. Therefore, a careful balance must be achieved. The formulation should be buffered to maintain the target pH and minimize pH shifts over time, which could lead to instability.[15]
Q4: What are the key parameters to monitor during a stability study of a hair dye formulation containing "this compound"?
A4: A comprehensive stability study should monitor several key parameters at different time points and under various storage conditions (e.g., elevated temperature, light exposure).[15] These parameters include:
-
Physical Properties: Appearance, color, odor, viscosity, and phase separation.[11]
-
Chemical Properties:
-
Performance:
-
Color development and fastness on standardized hair swatches.[11]
-
Data Presentation
Table 1: Example of a Stability Study Plan for a Hair Dye Formulation
| Parameter | Storage Conditions | Testing Timepoints | Acceptance Criteria |
| Physical Appearance | 25°C/60% RH, 40°C/75% RH, 4°C | 0, 1, 2, 3, 6, 12 months | No significant change in color, odor, or phase separation |
| pH | 25°C/60% RH, 40°C/75% RH, 4°C | 0, 1, 2, 3, 6, 12 months | ± 0.5 units from initial value |
| Viscosity | 25°C/60% RH, 40°C/75% RH, 4°C | 0, 1, 2, 3, 6, 12 months | ± 10% from initial value |
| Assay of this compound (HPLC) | 25°C/60% RH, 40°C/75% RH, 4°C | 0, 1, 2, 3, 6, 12 months | 90-110% of initial concentration |
| Performance on Hair Swatches | 25°C/60% RH, 40°C/75% RH | 0, 3, 6, 12 months | Consistent color development, no significant off-tones |
Table 2: Common Antioxidants and Their Recommended Concentration Ranges in Hair Dye Formulations
| Antioxidant | Typical Concentration Range (% w/w) | Solubility | Notes |
| Ascorbic Acid (Vitamin C) | 0.1 - 1.0 | Water | Can cause a slight drop in pH. |
| Sodium Sulfite | 0.1 - 0.5 | Water | Effective oxygen scavenger. |
| Erythorbic Acid | 0.1 - 1.0 | Water | Isomer of ascorbic acid, often used as a more cost-effective alternative. |
| Tocopherol (Vitamin E) | 0.05 - 0.5 | Oil | Often used in the cream base of the formulation. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1 | Oil | Effective in preventing the oxidation of oily components. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a Hair Dye Formulation
-
Sample Preparation: Prepare three batches of the complete hair dye formulation (both the dye cream and the developer) in their final intended packaging.
-
Storage Conditions: Place the samples in stability chambers under the following conditions:
-
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)
-
25°C ± 2°C / 60% RH ± 5% RH (Long-term)
-
4°C ± 2°C (Refrigerated)
-
-
Testing Schedule: Pull samples for analysis at the following time points: 0, 1, 2, and 3 months for accelerated conditions, and 0, 3, 6, 9, and 12 months for long-term and refrigerated conditions.
-
Analysis: At each time point, perform the following tests:
-
Visual Inspection: Record any changes in appearance, color, odor, or phase separation.
-
pH Measurement: Determine the pH of the dye cream.
-
Viscosity Measurement: Measure the viscosity of the dye cream using a suitable viscometer.
-
HPLC Assay: Quantify the concentration of "this compound" in the dye cream using a validated HPLC method.
-
Performance Test: Mix the dye cream and developer according to the product instructions and apply to standardized hair swatches. Evaluate the resulting color using a colorimeter and visual assessment.
-
Protocol 2: HPLC Method for the Quantification of "this compound"
This is a general method and may require optimization for specific formulations.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~3.0). The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of "this compound" (e.g., around 230 nm and 280 nm).[16]
-
Standard Preparation: Prepare a stock solution of "this compound" reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Accurately weigh a portion of the cosmetic formulation.
-
Extract the "this compound" using a suitable solvent (e.g., methanol with a small amount of an antioxidant like sodium bisulfite to prevent degradation during extraction).[17]
-
Centrifuge or filter the sample to remove any undissolved excipients.
-
Dilute the extract to a concentration within the calibration range.
-
-
Analysis: Inject the standards and samples into the HPLC system and record the peak areas.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to calculate the concentration of "this compound" in the samples.
Mandatory Visualization
Caption: General mechanism of oxidative hair dye formation.
Caption: Workflow for a typical stability testing program.
Caption: Troubleshooting logic for color instability.
References
- 1. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20090265865A1 - Oxidative Hair Dye Compositions, Methods And Products - Google Patents [patents.google.com]
- 3. hairsolutions.ie [hairsolutions.ie]
- 4. researchgate.net [researchgate.net]
- 5. ezalchemical.com [ezalchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. compoundchem.com [compoundchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. ijsdr.org [ijsdr.org]
- 11. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ec.europa.eu [ec.europa.eu]
- 14. Efficacy of antioxidants in human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. This compound | CymitQuimica [cymitquimica.com]
How to avoid degradation of "2,6-Bis[(2-hydroxyethyl)amino]toluene" during polymerization
Welcome to the technical support center for the polymerization of 2,6-Bis[(2-hydroxyethyl)amino]toluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) to help you avoid degradation of this monomer during your polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polymerization?
This compound is a versatile aromatic compound containing both secondary amine and primary hydroxyl functional groups.[1][2][3][4][5][6] Its structure makes it a valuable monomer in polymer chemistry, particularly for synthesizing specialty polymers. The presence of the aromatic ring and the reactive groups can enhance the thermal stability and mechanical properties of the resulting polymers, making them suitable for high-performance applications.[7]
Q2: What are the main degradation pathways for this compound during polymerization?
The primary degradation pathways for this compound during polymerization are:
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Oxidative Degradation: The secondary aromatic amine groups are susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This can lead to the formation of colored byproducts (quinones) and chain scission, resulting in polymers with poor color and reduced molecular weight.
-
Thermal Degradation: At high temperatures, the monomer and the resulting polymer can undergo thermal degradation. This may involve the cleavage of the C-N and C-O bonds, leading to chain scission, crosslinking, and the evolution of volatile products.
-
Side Reactions: The reactive amine and hydroxyl groups can participate in unwanted side reactions, such as imidization or etherification, which can alter the desired polymer structure and properties.
Q3: How can I prevent the degradation of this compound during polymerization?
Preventing degradation primarily involves controlling the polymerization conditions and using appropriate additives. Key strategies include:
-
Inert Atmosphere: Conducting the polymerization under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize oxidative degradation.
-
Temperature Control: Carefully controlling the reaction temperature is critical. While heat is often required to drive the polymerization, excessive temperatures can accelerate degradation. It is important to determine the optimal temperature range for your specific polymerization reaction.
-
Use of Antioxidants: The addition of antioxidants is a highly effective method to inhibit oxidative degradation. Hindered phenolic antioxidants are particularly recommended.
-
Monomer Purity: Using high-purity this compound is essential, as impurities can act as catalysts for degradation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of the polymer (yellowing or browning) | Oxidative degradation of the aromatic amine groups. | - Ensure a strictly inert atmosphere (nitrogen or argon) throughout the polymerization process.- Add a hindered phenolic antioxidant (e.g., Irganox® 1010) to the reaction mixture at a concentration of 0.05-0.5% by weight.[7][8]- Lower the polymerization temperature if possible. |
| Low molecular weight of the final polymer | - Chain scission due to thermal or oxidative degradation.- Impurities in the monomer or solvent. | - Optimize the polymerization temperature to the lowest effective level.- Use a high-purity monomer and freshly distilled, anhydrous solvents.- Incorporate a primary antioxidant to prevent radical-induced chain cleavage. |
| Gel formation or insolubility of the polymer | - Uncontrolled crosslinking reactions.- Excessive polymerization temperature or time. | - Reduce the polymerization temperature and/or time.- Ensure the stoichiometry of the reactants is accurate.- Consider a step-wise temperature profile for the polymerization. |
| Poor mechanical properties of the polymer | - Low molecular weight.- Irregular polymer structure due to side reactions. | - Follow the recommendations for achieving high molecular weight.- Carefully control the reaction conditions to favor the desired polymerization pathway. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the polymerization of this compound and the analysis of its degradation.
Protocol 1: Synthesis of a Polyurethane using this compound
This protocol describes a two-step prepolymer method for synthesizing a polyurethane, which allows for better control over the polymer structure.[9]
Materials:
-
This compound
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(tetramethylene ether) glycol (PTMEG)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hindered phenolic antioxidant (e.g., Irganox® 1010)
-
Nitrogen gas supply
Procedure:
-
Prepolymer Synthesis:
-
In a clean, dry three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add a calculated amount of PTMEG.
-
Heat the flask to 60°C under a nitrogen atmosphere to remove any moisture.
-
Slowly add a stoichiometric excess of MDI to the flask with vigorous stirring. The NCO/OH ratio should be approximately 2:1.
-
Add 2-3 drops of DBTDL catalyst to the reaction mixture.
-
Raise the temperature to 80-85°C and maintain for 2-3 hours to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
In a separate flask, dissolve this compound and the antioxidant (0.1 wt%) in anhydrous DMF.
-
Slowly add the solution of the diol and antioxidant to the prepolymer solution under vigorous stirring.
-
Continue stirring for an additional 1-2 hours at 60-70°C.
-
Cast the resulting polyurethane solution onto a glass plate and cure in a vacuum oven at 80°C for 12 hours to obtain a solid film.
-
Protocol 2: Analysis of Thermal Degradation by Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the polymer.
Procedure:
-
Place 5-10 mg of the polymer sample into a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition and the temperature of maximum weight loss provide information on the thermal stability of the polymer.
Expected TGA Data for Aromatic Polyurethanes:
| Polymer | Onset of Degradation (°C) | Temperature of Maximum Degradation Rate (°C) | Char Yield at 600°C (%) |
| Aromatic Polyurethane (Typical) | ~300 - 350 | ~380 - 420 | 20 - 30 |
| Aromatic-Aliphatic Polyamide | ~342 | ~400 | >20 |
Note: These are typical values and can vary depending on the specific polymer structure and composition.
Protocol 3: Quantification of Monomer Degradation by High-Performance Liquid Chromatography (HPLC)
This method can be used to quantify the amount of unreacted monomer and identify potential degradation products in the reaction mixture.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
At various time points during the polymerization, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a suitable agent).
-
Dilute the aliquot with the mobile phase and filter it through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Quantify the amount of remaining monomer by comparing the peak area to the calibration curve. The appearance of new peaks may indicate the formation of degradation products.
Visualization of Workflows and Logical Relationships
Troubleshooting Workflow for Polymer Discoloration
Caption: Troubleshooting workflow for polymer discoloration.
Logical Relationship of Factors Affecting Polymer Degradation
References
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. Separation of N,N-Bis(2-hydroxyethyl)decanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. mdpi.com [mdpi.com]
- 5. specialchem.com [specialchem.com]
- 6. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 7. benchchem.com [benchchem.com]
- 8. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Process Improvement for the Large-Scale Synthesis of 2,6-Bis[(2-hydroxyethyl)amino]toluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the large-scale synthesis of 2,6-Bis[(2-hydroxyethyl)amino]toluene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the N-alkylation of 2,6-diaminotoluene with ethylene oxide or a suitable equivalent like 2-chloroethanol.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of 2,6-Diaminotoluene | 1. Low Reaction Temperature: The activation energy for the N-alkylation of the sterically hindered aromatic amine is not being met. 2. Inactive Ethylene Oxide: Ethylene oxide may have polymerized or degraded, especially if not handled at low temperatures. 3. Insufficient Catalyst (if used): A catalyst, such as a Lewis acid or a phase transfer catalyst, may be required to facilitate the reaction, and its concentration may be too low. 4. Poor Solvent Choice: The reactants may have poor solubility in the chosen solvent, limiting their interaction. | 1. Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and byproduct generation via in-process controls (e.g., HPLC, GC). 2. Use fresh, chilled ethylene oxide for the reaction. 3. If a catalyst is employed, consider increasing its loading or screening alternative catalysts. 4. Select a solvent in which 2,6-diaminotoluene has good solubility, such as a polar aprotic solvent (e.g., DMF, NMP) or a high-boiling point alcohol. |
| Formation of Mono- and Tri-Hydroxyethylated Impurities | 1. Incorrect Stoichiometry: An inappropriate molar ratio of ethylene oxide to 2,6-diaminotoluene can lead to incomplete or over-alkylation. 2. Non-uniform Reaction Conditions: Poor mixing or localized temperature gradients can result in inconsistent alkylation across the reactor. | 1. Carefully control the stoichiometry. A slight excess of ethylene oxide is typically required to drive the reaction to completion, but a large excess should be avoided. The molar ratio should be empirically optimized. 2. Ensure efficient stirring and uniform heating of the reaction mixture. For large-scale reactions, consider the use of a reactor with appropriate baffles and a well-designed heating jacket. |
| Significant Formation of Polyethylene Glycol (PEG) Byproducts | 1. Presence of Water: Water can initiate the polymerization of ethylene oxide. 2. High Reaction Temperature: Elevated temperatures can promote the self-polymerization of ethylene oxide. 3. Presence of Acidic or Basic Impurities: These can catalyze the polymerization of ethylene oxide. | 1. Use anhydrous solvents and ensure the starting materials are dry. 2. Maintain the reaction temperature within the optimized range. Avoid localized overheating. 3. Purify starting materials and ensure the reactor is clean and free of acidic or basic residues. |
| Product Isolation and Purification Challenges | 1. High Water Solubility of the Product: The hydroxyethyl groups increase the water solubility of the product, making extraction from aqueous media difficult. 2. Formation of Emulsions during Work-up: The product may act as a surfactant, leading to stable emulsions during extraction. 3. Co-precipitation of Impurities: Impurities with similar solubility profiles may co-precipitate with the desired product during crystallization. | 1. After the reaction, remove the solvent under reduced pressure and perform a crystallization from a suitable solvent system (e.g., isopropanol/heptane, ethanol/water). 2. During aqueous work-up, use brine washes to help break emulsions. Alternatively, filtration through a pad of celite can be effective. 3. Optimize the crystallization conditions, including the choice of solvent, cooling rate, and seeding, to improve the selectivity of the crystallization process. A re-crystallization step may be necessary to achieve high purity. |
| Product Discoloration (Appears Off-White, Gray, or Red) | 1. Oxidation of the Aromatic Amine: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities. 2. Side Reactions at High Temperatures: At elevated temperatures, side reactions can generate colored byproducts. | 1. Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). 2. Maintain strict temperature control throughout the synthesis and purification process. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct industrial synthesis involves the reaction of 2,6-diaminotoluene with ethylene oxide. This is a nucleophilic addition reaction where the amino groups of the toluene derivative attack the electrophilic carbon atoms of the ethylene oxide ring, leading to the formation of the di-hydroxyethylated product.
Q2: What are the critical safety precautions when working with ethylene oxide on a large scale?
A2: Ethylene oxide is a highly reactive, flammable, and toxic gas. It is also a known carcinogen. Key safety precautions include:
-
Handling ethylene oxide in a well-ventilated area, preferably within a closed system.
-
Using appropriate personal protective equipment (PPE), including respiratory protection.
-
Ensuring all equipment is properly grounded to prevent static discharge.
-
Operating at the lowest possible temperature to minimize the risk of runaway reactions and polymerization.
-
Having an emergency plan in place, including access to appropriate fire suppression systems and medical support.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques can be used to track the consumption of the starting material (2,6-diaminotoluene) and the formation of the desired product and any major byproducts. Thin Layer Chromatography (TLC) can also be used for rapid qualitative checks.
Q4: What are the typical impurities found in the final product?
A4: Common impurities include:
-
Unreacted 2,6-diaminotoluene.
-
Mono-(2-hydroxyethyl)amino-2-aminotoluene (the mono-alkylated intermediate).
-
Over-alkylated products where the hydroxyethyl groups have reacted further with ethylene oxide to form short polyethylene glycol chains.
-
Polyethylene glycol formed from the self-polymerization of ethylene oxide.
-
Oxidation byproducts.
Q5: What are suitable purification methods for large-scale production?
A5: For large-scale production, crystallization is the most common and cost-effective purification method. The crude product is typically dissolved in a suitable solvent at an elevated temperature and then cooled to induce crystallization. The choice of solvent is critical for achieving good recovery and high purity. A combination of a good solvent (e.g., isopropanol, ethanol) and an anti-solvent (e.g., heptane, water) is often used to optimize the crystallization process.
Experimental Protocols
Synthesis of 2,6-Diaminotoluene (Precursor)
A plausible method for the synthesis of the precursor, 2,6-diaminotoluene, involves the catalytic amination of 2,6-dichlorotoluene.
| Parameter | Value/Condition |
| Starting Material | 2,6-Dichlorotoluene |
| Reagents | Anhydrous ethanol, Ammonia water (28%), Palladium complex catalyst |
| Solvent | Anhydrous Ethanol |
| Temperature | 80-100°C |
| Pressure | Atmospheric |
| Reaction Time | 8-10 hours |
| Work-up | 1. Filter to remove the catalyst. 2. Evaporate the ethanol. 3. Add distilled water to the residue. 4. Cool to room temperature to precipitate the product. 5. Filter and dry the product. |
This protocol is based on the description in patent CN106083599A.
Large-Scale Synthesis of this compound
The following is a generalized protocol for the N-alkylation of 2,6-diaminotoluene with ethylene oxide. Note: This procedure should be optimized for specific equipment and safety considerations.
| Parameter | Value/Condition |
| Starting Material | 2,6-Diaminotoluene |
| Reagent | Ethylene Oxide (slight molar excess) |
| Solvent | Isopropanol or N-Methyl-2-pyrrolidone (NMP) |
| Temperature | 120-160°C |
| Pressure | 2-10 bar (autoclave) |
| Reaction Time | 4-8 hours |
| Work-up | 1. Cool the reactor to room temperature and vent any unreacted ethylene oxide safely. 2. Remove the solvent under reduced pressure. 3. Dissolve the crude residue in a hot solvent (e.g., isopropanol). 4. Cool the solution slowly to induce crystallization. An anti-solvent (e.g., heptane) may be added to improve yield. 5. Filter the crystalline product and wash with a cold solvent. 6. Dry the product under vacuum. |
This protocol is inferred from general N-alkylation procedures and the synthesis of similar compounds.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 149330-25-6 | [1] |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [2] |
| Molecular Weight | 210.28 g/mol | [2] |
| Appearance | White to gray to red powder/crystal | [2] |
| Melting Point | 116-120 °C | [3] |
| Purity (Typical) | >98.0% (GC) | [2] |
Typical Impurity Profile (Post-Crystallization)
| Impurity | Typical Level |
| 2,6-Diaminotoluene | < 0.1% |
| Mono-(2-hydroxyethyl)amino-2-aminotoluene | < 0.5% |
| Water Content | < 0.5% |
| Heavy Metals | < 10 ppm |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. CN103626638A - Method for synthesizing 2,6-dihydroxytoluene - Google Patents [patents.google.com]
- 2. CN106083599A - A kind of preparation method of 2,6 diaminotoluenes - Google Patents [patents.google.com]
- 3. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,6-Bis[(2-hydroxyethyl)amino]toluene in Hair Dye Formulations
This technical support guide is designed for researchers, scientists, and drug development professionals experimenting with 2,6-Bis[(2-hydroxyethyl)amino]toluene in hair dye formulations. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance performance.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and testing of hair dyes containing this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Color Development or Weak Shade Intensity | 1. Incorrect pH: The pH of the developer or the final dye mixture may be outside the optimal range for oxidative coupling. 2. Insufficient Oxidizer Concentration: The concentration of hydrogen peroxide may be too low to effectively activate the precursor. 3. Premature Oxidation: The dye precursor may have oxidized before application to the hair. 4. Incompatible Coupler: The chosen coupler may not react efficiently with this compound. | 1. Optimize pH: Adjust the pH of the formulation to the alkaline range, typically between 9 and 11, to ensure proper cuticle swelling and activation of the oxidizing agent.[1] 2. Adjust Oxidizer Concentration: Ensure the final concentration of hydrogen peroxide is sufficient, typically between 3% and 12%. 3. Incorporate Antioxidants: Add antioxidants such as ascorbic acid or sodium sulfite to the formulation to prevent premature oxidation of the dye precursor.[2] 4. Screen Couplers: Experiment with a range of couplers (e.g., resorcinol, m-aminophenol) to find the most effective pairing for the desired shade. |
| Inconsistent Color Results (Off-Tones or Shade Variability) | 1. Variable pH: Fluctuations in the formulation's pH can alter the reaction pathways of the dye precursors.[3] 2. Contamination: Trace metals in the formulation can catalyze unwanted side reactions. 3. Timing Issues: Inconsistent development time on the hair will lead to variable color uptake. | 1. Buffer the Formulation: Incorporate a suitable buffering system to maintain a stable pH throughout the dyeing process. 2. Use Chelating Agents: Add chelating agents like EDTA to bind any metal ions present in the formulation. 3. Standardize Application Time: Adhere to a strict and consistent development time for all experiments. |
| Rapid Color Fading After Washing (Poor Wash Fastness) | 1. Incomplete Dye Molecule Formation: Insufficient oxidation or coupling can result in smaller dye molecules that are more easily washed out. 2. Hair Porosity: Highly porous hair may not retain color as effectively. 3. Harsh Surfactants in Washing Protocol: The shampoo used for wash fastness testing may be too aggressive. | 1. Ensure Complete Oxidation: Verify that the oxidizer concentration and development time are adequate for full color development. 2. Use a Standardized Hair Substrate: For testing, use standardized hair tresses with consistent porosity. 3. Standardize Washing Protocol: Use a standardized shampoo and a consistent washing procedure for all wash fastness tests. Hydrophobically modified cationic polymers can also be incorporated into post-treatment conditioners to reduce fading.[4] |
| Formulation Instability (e.g., Separation, Viscosity Changes) | 1. pH Shift Over Time: The pH of the formulation may not be stable during storage. 2. Inadequate Emulsification: The emulsifier system may not be robust enough for the formulation. | 1. Evaluate Long-Term pH Stability: Monitor the pH of the formulation over time and adjust the buffering system if necessary. 2. Optimize Emulsifier System: Experiment with different emulsifiers or combinations of emulsifiers to improve the stability of the formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a hair dye formulation?
A1: this compound is an aromatic amine that functions as an oxidative hair dye precursor. In the presence of an oxidizing agent (typically hydrogen peroxide) and an alkaline environment, it reacts with coupler molecules to form larger colorant molecules within the hair shaft, resulting in a permanent hair color.
Q2: What is the optimal pH range for a hair dye formulation containing this compound?
A2: While the optimal pH should be determined experimentally for a specific formulation, oxidative hair dyes generally perform best in an alkaline pH range of 9 to 11.[1] This pH is necessary to swell the hair cuticle, allowing the dye precursors to penetrate, and to activate the hydrogen peroxide for the oxidative reaction.[3]
Q3: How can I prevent the premature oxidation of this compound in my formulation?
A3: To prevent premature oxidation, it is recommended to incorporate antioxidants into your formulation. Common antioxidants used in hair dyes include ascorbic acid (Vitamin C), sodium sulfite, and erythorbic acid.[2] These agents will scavenge free radicals and inhibit the oxidation of the dye precursor before it is applied to the hair.
Q4: What type of couplers can be used with this compound?
A4: A variety of coupler molecules can be tested for their reaction with this compound to produce different shades. Common couplers include resorcinol, m-aminophenol, and 2,4-diaminophenoxyethanol. The final color will depend on the specific coupler or combination of couplers used.
Q5: How can I quantitatively measure the performance of my hair dye formulation?
A5: The performance of a hair dye formulation can be quantitatively assessed using several methods:
-
Colorimetry: A chromameter or spectrophotometer can be used to measure the color of dyed hair tresses in the CIELAB (Lab*) color space. This allows for objective measurement of color intensity and shade.[5][6]
-
Wash Fastness Testing: The color stability of dyed hair can be evaluated by subjecting the tresses to a standardized washing protocol and measuring the color change over a number of wash cycles.[5][7]
-
Light Fastness Testing: To assess the stability of the color to light, dyed hair tresses can be exposed to a controlled UV light source, and the color change is measured.[5]
Experimental Protocols
Protocol 1: Evaluation of Color Development
This protocol outlines a method for testing the color development of a hair dye formulation containing this compound with a selected coupler.
Materials:
-
This compound
-
Coupler molecule (e.g., resorcinol)
-
Alkalizing agent (e.g., ammonium hydroxide)
-
Hydrogen peroxide (3-12% solution)
-
Standardized hair tresses (e.g., bleached human hair)
-
Chromameter/Spectrophotometer
-
pH meter
-
Beakers, stirring equipment, and application brushes
Methodology:
-
Preparation of Dye Base:
-
Prepare a base formulation containing this compound and the chosen coupler at the desired concentrations.
-
Incorporate any other formulation excipients such as surfactants, solvents, and thickeners.
-
Adjust the pH of the dye base to the target alkaline pH (e.g., 9.5) using the alkalizing agent.
-
-
Dye Application:
-
Mix the dye base with the hydrogen peroxide solution at a specified ratio (e.g., 1:1) immediately before application.
-
Apply the mixture evenly to the hair tresses.
-
Allow the dye to develop for a standardized period (e.g., 30 minutes) at a controlled temperature.
-
-
Rinsing and Drying:
-
Thoroughly rinse the hair tresses with water until the water runs clear.
-
Gently shampoo and condition the tresses.
-
Allow the tresses to air dry completely.
-
-
Color Measurement:
-
Measure the color of the dyed tresses using a chromameter to obtain Lab* values.
-
Take multiple readings at different points on each tress and calculate the average.
-
Compare the Lab* values of tresses treated with different formulations to assess color development.
-
Protocol 2: Wash Fastness Testing
This protocol describes a method for evaluating the color stability of hair dyed with a formulation containing this compound after repeated washing.
Materials:
-
Dyed hair tresses (from Protocol 1)
-
Standardized shampoo
-
Water bath with temperature control
-
Chromameter/Spectrophotometer
Methodology:
-
Initial Color Measurement:
-
Measure and record the initial Lab* values of the dry, dyed hair tresses.
-
-
Washing Cycles:
-
Immerse the hair tresses in a temperature-controlled water bath.
-
Apply a standardized amount of shampoo and gently lather for a set time (e.g., 1 minute).
-
Rinse the tresses thoroughly with water for a set time (e.g., 1 minute).
-
Gently squeeze out excess water and allow the tresses to air dry completely.
-
Repeat this washing and drying cycle for a predetermined number of times (e.g., 10, 20, or 30 cycles).
-
-
Intermediate and Final Color Measurements:
-
Measure the Lab* values of the dried tresses after a set number of wash cycles.
-
-
Data Analysis:
-
Calculate the total color change (ΔE) after each set of washes using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]
-
A smaller ΔE* value indicates better wash fastness.[5]
-
Visualizations
Caption: Oxidative hair dyeing workflow.
Caption: Troubleshooting logical relationships.
References
- 1. nauka-online.com [nauka-online.com]
- 2. The Role of Antioxidants in Hair Dye Conditioners: Fighting Free Radicals | YOGI Cosmetics [yogicosmetics.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Protection of oxidative hair color fading from shampoo washing by hydrophobically modified cationic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. personalcaremagazine.com [personalcaremagazine.com]
- 7. chiuvention.com [chiuvention.com]
Strategies to increase the reaction rate of "2,6-Bis[(2-hydroxyethyl)amino]toluene"
Welcome to the technical support center for 2,6-Bis[(2-hydroxyethyl)amino]toluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to optimizing reaction rates involving this compound.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Topic: Electrophilic Aromatic Substitution
Question 1: My electrophilic aromatic substitution reaction on this compound is slow or not proceeding to completion. What are the potential causes and solutions?
Answer:
A slow or incomplete electrophilic aromatic substitution on this highly activated ring can be due to several factors. The two amino groups are strong activating groups, which should make the reaction facile. However, issues can still arise.[1][2][3]
Potential Causes and Troubleshooting Steps:
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Inadequate Electrophile Generation: The electrophile may not be generated in sufficient concentration.
-
Protonation of Amino Groups: In strongly acidic conditions, the basic amino groups can be protonated to form anilinium ions. This deactivates the ring towards electrophilic attack.
-
Solution: Consider protecting the amino groups, for instance, by acetylation to form amides. This moderates the activating effect and prevents protonation, allowing the reaction to proceed more controllably. The protecting groups can be removed post-reaction.
-
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Steric Hindrance: The two -(CH₂CH₂OH) groups and the methyl group can sterically hinder the ortho positions, potentially slowing down the reaction at these sites.
-
Solution: While the electronic effects strongly favor ortho and para substitution, if a specific isomer is desired, optimizing the reaction temperature and choice of electrophile can influence the regioselectivity.
-
-
Low Reaction Temperature: While lower temperatures can help control selectivity, they may also significantly reduce the reaction rate.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress and by-product formation.
-
Question 2: I am observing significant by-product formation, including poly-substituted products, in my electrophilic aromatic substitution reaction. How can I improve the selectivity?
Answer:
The high activation of the aromatic ring by the two amino groups makes it susceptible to over-reaction.
Strategies to Enhance Selectivity:
-
Protecting Groups: As mentioned previously, converting the amino groups to amides (e.g., by reacting with acetic anhydride) is a highly effective strategy to moderate the reactivity and prevent over-substitution.
-
Milder Reaction Conditions:
-
Temperature: Run the reaction at a lower temperature.
-
Reagents: Use a less reactive electrophile or a less potent catalytic system.
-
-
Stoichiometry Control: Carefully control the stoichiometry of the electrophile, using only a slight excess or even a 1:1 ratio, and add it slowly to the reaction mixture.
Topic: N-Alkylation of the Amino Groups
Question 1: My N-alkylation reaction is sluggish. How can I increase the reaction rate?
Answer:
Several factors can influence the rate of N-alkylation.
Potential Solutions:
-
Choice of Base: The base plays a crucial role in deprotonating the amine. If the reaction is slow, consider using a stronger, non-nucleophilic base.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 alkylations as they can accelerate the reaction rate.
-
Leaving Group: The nature of the leaving group on the alkylating agent is important. The reactivity order is generally I > Br > Cl > OTs. Using a more reactive leaving group can significantly increase the reaction rate.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, this should be done cautiously to avoid side reactions.
-
Catalysis: Consider using a catalyst. For alkylation with alcohols, ruthenium or iridium-based catalysts operating via a "borrowing hydrogen" mechanism can be effective.[7][8][9]
Question 2: I am getting a mixture of mono- and di-alkylated products on the same nitrogen atom (quaternary ammonium salt formation). How can I favor mono-alkylation?
Answer:
Over-alkylation is a common issue in N-alkylation reactions.
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of the amine relative to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the mono-alkylated product.
Topic: O-Alkylation of the Hydroxyl Groups
Question 1: The O-alkylation of the hydroxyl groups is proceeding slowly. What can I do to speed it up?
Answer:
The reactivity of the hydroxyl groups can be enhanced by several methods.
Strategies to Increase Reaction Rate:
-
Strong Base: Use a strong base (e.g., NaH, KOtBu) to fully deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
-
Phase Transfer Catalysis: If using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can significantly accelerate the reaction by transporting the alkoxide into the organic phase.[10]
-
Appropriate Solvent: A polar aprotic solvent that can solvate the cation but not the alkoxide anion can enhance the nucleophilicity of the alkoxide.
-
Reactive Electrophile: Use an alkylating agent with a good leaving group (e.g., alkyl iodide or bromide).
Question 2: I am observing competitive N-alkylation instead of the desired O-alkylation. How can I improve the selectivity for O-alkylation?
Answer:
Selectivity between N- and O-alkylation can be challenging.
Controlling Selectivity:
-
Protect the Amino Groups: The most effective strategy is to protect the amino groups before performing the O-alkylation. Acetylation is a common method.
-
Choice of Base and Conditions: In some cases, careful selection of the base and reaction conditions can favor O-alkylation. For instance, using a bulky base might sterically hinder attack at the nitrogen.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: The molecule has three main reactive sites:
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The aromatic ring , which is highly activated towards electrophilic substitution at the positions ortho and para to the amino groups.
-
The secondary amino groups , which are nucleophilic and can undergo reactions such as alkylation, acylation, and diazotization.
-
The primary hydroxyl groups , which can be deprotonated to form alkoxides and undergo reactions like etherification (O-alkylation) and esterification.
Q2: How do the substituents on the ring affect its reactivity in electrophilic aromatic substitution?
A2: The two amino groups are strong electron-donating groups, which significantly increase the electron density of the aromatic ring, making it highly activated towards electrophilic attack.[1][2] The methyl group is a weakly activating group. Overall, the ring is much more reactive than benzene.[2]
Q3: What are some suitable catalysts for reactions involving this molecule?
A3: The choice of catalyst depends on the specific reaction:
-
Electrophilic Aromatic Substitution: Lewis acids (e.g., AlCl₃, FeCl₃) are often used for Friedel-Crafts reactions, though the high reactivity of the ring may necessitate milder conditions. Strong acids (e.g., H₂SO₄) are used in nitration and sulfonation.[6]
-
N-Alkylation with Alcohols: Ruthenium and Iridium complexes are effective for this transformation.[7][8] Cobalt and Nickel catalysts have also been reported for N-alkylation of aromatic amines.[9][11]
-
O-Alkylation: Phase transfer catalysts like tetrabutylammonium bromide (TBAB) can be used in biphasic systems.[10]
Quantitative Data Summary
The following tables provide representative data for reaction conditions that can influence the rate and yield of reactions on analogous compounds. Note: Specific results for this compound may vary and require optimization.
Table 1: Effect of Catalyst on N-Alkylation of an Aromatic Amine with an Alcohol
| Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| [Ru]-2 (2.5) | 25 | 24 | >95 |
| [Ru]-3 (2.5) | 70 | 24 | >95 |
| None | 100 | 24 | <5 |
Data adapted for a representative N-alkylation of anisidine with octanol. [Ru]-2 and [Ru]-3 are specific ruthenium catalysts.[8]
Table 2: Effect of Substituents on the Relative Rate of Nitration
| Compound | Substituent | Relative Rate (Benzene = 1) |
| Benzene | -H | 1 |
| Toluene | -CH₃ | 25 |
| Aniline | -NH₂ | 1 x 10⁶ |
This table illustrates the strong activating effect of the amino group compared to a methyl group.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using an Alcohol with a Ruthenium Catalyst
-
Reactant Preparation: In a reaction vessel, combine this compound (1.0 mmol), the desired primary alcohol (1.0 mmol), and a suitable solvent (e.g., toluene, 1.0 mL).
-
Catalyst Addition: Add the ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, 2.5 mol%) and a base (e.g., potassium tert-butoxide, 1.0 mmol).
-
Reaction Execution: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (e.g., 25-100 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent. The organic layer is then dried and concentrated. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Electrophilic Bromination with Amine Protection
-
Protection Step (Acetylation):
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a base such as triethylamine (2.2 eq).
-
Cool the mixture in an ice bath and slowly add acetic anhydride (2.2 eq).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up by washing with aqueous solutions to obtain the protected diamide.
-
-
Bromination Step:
-
Dissolve the protected compound in a suitable solvent (e.g., acetic acid).
-
Slowly add a solution of bromine (1.0 eq) in the same solvent at a low temperature (e.g., 0-10 °C).
-
Stir until the starting material is consumed.
-
-
Deprotection Step:
-
Isolate the brominated intermediate.
-
Hydrolyze the amide groups using acidic or basic conditions (e.g., refluxing in aqueous HCl) to yield the brominated this compound.
-
-
Purification: Purify the final product by recrystallization or column chromatography.
Visualizations
Caption: General workflow for optimizing a slow chemical reaction.
Caption: Decision pathway for managing high reactivity in electrophilic substitution.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. employees.oneonta.edu [employees.oneonta.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
- 10. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with "2,6-Bis[(2-hydroxyethyl)amino]toluene"
Welcome to the technical support center for 2,6-Bis[(2-hydroxyethyl)amino]toluene (CAS: 149330-25-6). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation with this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are crucial to maintain the integrity and purity of this compound. As an aromatic amine, it is susceptible to degradation from air, light, and moisture.
Key Recommendations:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Temperature: Keep in a cool, dark place, preferably at room temperature or below 15°C.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
-
Purity: The compound is typically available with a purity of >98.0% (GC).[1]
Q2: I've observed a change in the color of my this compound powder. What could be the cause?
A2: A color change from its typical white to gray or red powder/crystal form can indicate degradation.[1][2][3] This is often due to oxidation from improper storage or exposure to air. It is recommended to use fresh material or re-purify the compound if the color change is significant, as it may impact experimental outcomes.
Q3: What is the stability of this compound in different solvents and conditions?
A3: The stability of aromatic amines like this compound can be influenced by the solvent, pH, temperature, and duration of storage. Generally, aromatic amines exhibit greater stability in water compared to acidic solutions.[4] Studies on various primary aromatic amines (PAAs) have shown that storage at lower temperatures improves stability, while higher temperatures and longer storage times can lead to degradation.[5] For instance, many PAAs are less stable in 3% acetic acid, which is a common food simulant for migration testing.[4]
Q4: What is nitrosamine formation and why is it a concern with this compound?
A4: this compound is a secondary amine, which makes it susceptible to nitrosation, a reaction with nitrosating agents (like nitrites, often present in trace amounts in reagents and solvents) to form N-nitrosamines.[6][7] N-nitrosamines are a class of compounds that are considered potent carcinogens.[8] Therefore, it is crucial to avoid conditions that favor their formation during your experiments.
Q5: How can I prevent the formation of nitrosamine impurities in my experiments?
A5: To mitigate the risk of N-nitrosamine formation, consider the following strategies:
-
pH Control: Avoid highly acidic conditions, as nitrosamine formation is often acid-catalyzed.[8][9]
-
Use of Inhibitors: Incorporate antioxidants such as ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) in your reaction mixture.[10] These act as scavengers for nitrosating agents.
-
High-Purity Reagents: Use high-purity solvents and reagents to minimize the presence of nitrite impurities.
-
Process Optimization: In a manufacturing setting, direct compression is preferred over wet granulation to reduce contact with water and heat, which can promote nitrosation.[10]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Low Yields
This is a common problem that can often be traced back to the quality and handling of the starting material.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound | 1. Check the appearance of the compound for any color change. 2. Verify the purity using an appropriate analytical method (e.g., GC, HPLC, or nonaqueous titration). 3. If degradation is suspected, use a fresh batch or purify the existing stock. | Using a high-purity, non-degraded starting material should lead to more consistent and reproducible results. |
| Presence of Impurities | 1. Review the Certificate of Analysis (CoA) for the batch in use.[11] 2. Perform analytical testing (e.g., HPLC, NMR) to identify any unexpected signals. | Identification and removal of impurities will ensure they do not interfere with the intended reaction. |
| Improper Reaction Conditions | 1. Ensure all solvents are anhydrous and reactions involving air-sensitive reagents are performed under an inert atmosphere. 2. Carefully control the reaction temperature. | Optimization of reaction conditions will maximize the yield of the desired product. |
Issue 2: Suspected Nitrosamine Formation
Given the regulatory scrutiny and health risks associated with nitrosamines, it is critical to address any potential for their formation.
| Symptom | Troubleshooting Step | Preventative Measure |
| Working under acidic conditions with potential nitrite sources. | 1. Analyze a sample of the reaction mixture using a sensitive analytical method for nitrosamines (e.g., LC-MS/MS). 2. If nitrosamines are detected, immediately reassess the reaction conditions. | 1. Adjust the reaction pH to be neutral or basic, if the chemistry allows. 2. Add a nitrosating agent scavenger like ascorbic acid to the reaction.[10] |
| Using reagents or solvents known to contain nitrite impurities. | 1. Test incoming raw materials for nitrite content. 2. If possible, switch to suppliers that provide materials with lower nitrite specifications. | 1. Purify solvents and reagents to remove trace nitrites. 2. Design the synthesis to avoid the use of reagents that are common sources of nitrites. |
Experimental Protocols
General Protocol for a Coupling Reaction
This is a generalized protocol for a reaction where this compound might be used as a nucleophile. Specific quantities and conditions will need to be optimized for your particular substrate.
-
Preparation: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DMSO) under an inert atmosphere.
-
Addition of Base: Add a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents) to the solution and stir for 10-15 minutes.
-
Addition of Electrophile: Slowly add the electrophilic coupling partner (1 equivalent) to the reaction mixture at a controlled temperature (e.g., 0°C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Potential Pitfall during this protocol: If the reaction is run under acidic conditions or with reagents containing nitrite impurities, there is a risk of forming N-nitrosamine byproducts.
Data Presentation
Table 1: Stability of Primary Aromatic Amines (PAAs) in Aqueous Solutions
The following table summarizes the stability findings for a range of primary aromatic amines in different aqueous food simulants, which can provide general guidance for handling solutions of this compound.
| Food Simulant | General Stability of PAAs | Key Considerations |
| Water | Generally more stable | A good starting point for aqueous solutions. |
| 3% Acetic Acid | Less stable for many PAAs | Acidic conditions can lead to degradation; consider alternative acidic media if necessary.[4] |
| Ethanol-containing solutions | Most PAAs are stable | A suitable choice for dissolving less polar compounds.[4] |
Data adapted from studies on the stability of primary aromatic amines.[4]
Visualizations
Nitrosamine Formation Pathway
Caption: The pathway of N-nitrosamine formation from a secondary amine.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. This compound | 149330-25-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. ec.europa.eu [ec.europa.eu]
- 8. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 9. fda.gov [fda.gov]
- 10. senpharma.vn [senpharma.vn]
- 11. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Analysis of 2,6-Bis[(2-hydroxyethyl)amino]toluene and Other Precursors in Oxidative Hair Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oxidative hair dye precursor, 2,6-Bis[(2-hydroxyethyl)amino]toluene, with other commonly used precursors, namely p-phenylenediamine (PPD) and p-toluenediamine (PTD). The comparison focuses on available data regarding their performance, safety, and key physicochemical properties to serve as a valuable reference for research and development in the cosmetics and toxicology fields. It is important to note that while extensive data is available for PPD and PTD, direct, publicly accessible quantitative comparative studies for this compound are limited. This guide, therefore, collates existing information and presents standardized protocols for conducting such comparative evaluations.
Comparative Overview of Physicochemical Properties and Performance
The following table summarizes the known properties and performance characteristics of this compound and its common alternatives. This serves as a preliminary guide for formulation and performance expectation.
| Feature | This compound | p-Phenylenediamine (PPD) | p-Toluenediamine (PTD) |
| Synonyms | 2,2'-[(2-Methyl-1,3-phenylene)diimino]diethanol | 1,4-Benzenediamine | Toluene-2,5-diamine |
| CAS Number | 149330-25-6 | 106-50-3 | 95-70-5 |
| Molecular Formula | C₁₁H₁₈N₂O₂ | C₆H₈N₂ | C₇H₁₀N₂ |
| Molecular Weight | 210.27 g/mol | 108.14 g/mol | 122.17 g/mol |
| Physical Form | Off-white crystalline powder | White to slightly red crystals | White to light-grey crystalline powder |
| Role in Dyeing | Oxidative Dye Precursor (Coupler/Intermediate) | Oxidative Dye Precursor (Primary Intermediate) | Oxidative Dye Precursor (Primary Intermediate) |
| Typical On-Head Concentration | Up to 1.0% in oxidative formulations[1][2] | Up to 2.0% (as free base) after mixing[3] | Frequently used, concentration varies |
| Color Contribution | Used to form violet and purple shades[1][2] | Primarily forms dark brown to black shades | Imparts a range of colors from blonde to black |
| Color Fastness (Wash/UV) | Data not readily available in comparative studies | Generally high wash fastness | Good wash fastness |
Comparative Safety and Toxicology Profile
This table provides a summary of the available safety and toxicological data for the selected hair dye precursors. It is crucial to consult the full safety assessment reports for detailed information.
| Parameter | This compound | p-Phenylenediamine (PPD) | p-Toluenediamine (PTD) |
| Acute Oral Toxicity (LD₅₀) | >2000 mg/kg bw (rat)[1] | ~100 mg/kg bw (rat) | Data not readily available |
| Skin Irritation | Not irritating in rabbit studies[1] | Can be an irritant, especially with H₂O₂[4][5] | Can be an irritant |
| Skin Sensitization | Potential sensitizer, further studies were required by SCCS[2] | Extreme sensitizer, a well-known contact allergen[6] | Extreme sensitizer[6] |
| Genotoxicity/Mutagenicity | Initial positive results in in vitro gene mutation assay (bacteria), further in vivo tests were conducted to clarify the risk[1]. | Some studies indicate mutagenic potential in the presence of an oxidizing agent.[6] | Some studies indicate mutagenic potential. |
| Regulatory Status (EU) | Regulated under Cosmetics Regulation (EC) No 1223/2009, safe for use up to 1.0% on-head concentration when used with non-nitrosating substances.[7] | Regulated, maximum on-head concentration of 2% (as free base) after mixing for oxidative hair dye use.[3] | Regulated under the EU Cosmetics Regulation. |
Experimental Protocols
Protocol for Comparative Performance Evaluation of Hair Dye Precursors
This protocol outlines a standardized procedure for the comparative evaluation of the dyeing efficacy and color stability of different hair dye precursors on hair swatches.
1. Materials and Equipment:
-
Virgin human hair swatches (e.g., from a certified supplier)
-
Hair dye precursors: this compound, PPD, PTD
-
Standard coupler (if the precursor is a primary intermediate)
-
Standard primary intermediate (if the precursor is a coupler)
-
Developer (e.g., 6% hydrogen peroxide solution)
-
Alkalizing agent (e.g., ammonium hydroxide or monoethanolamine)
-
Shampoo solution (e.g., 10% sodium lauryl sulfate)
-
Colorimeter (capable of CIELAB Lab* measurements)
-
Controlled temperature water bath
-
UV light cabinet/weatherometer
-
Digital scale, mixing bowls (non-metallic), application brushes, and foil
2. Hair Swatch Preparation and Baseline Measurement:
-
Pre-wash all hair swatches with a clarifying shampoo to remove any residues.
-
Rinse thoroughly with deionized water and allow to air dry completely.
-
Measure the initial color of each virgin hair swatch using a colorimeter to obtain baseline Lab* values.[4] This serves as the control.
3. Dye Formulation and Application:
-
Prepare the dye mixtures immediately before application. For each precursor, create a formulation with a standardized coupler/primary intermediate, developer, and alkalizing agent to achieve a target pH (e.g., 9-10). The precursor concentration should be based on typical usage levels (refer to the data table).
-
Accurately weigh all components using a digital scale.
-
Thoroughly mix the components in a non-metallic bowl.
-
Apply the dye mixture evenly to the designated hair swatches, ensuring complete saturation.
-
Wrap each swatch in foil to prevent drying and color transfer.
-
Allow the dye to process for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
4. Post-Dyeing Treatment and Initial Color Measurement:
-
Rinse the hair swatches thoroughly with lukewarm water until the water runs clear.
-
Gently shampoo and rinse.
-
Allow the swatches to air dry completely.
-
Measure the color of the dyed swatches using the colorimeter to obtain the initial post-dyeing Lab* values.
5. Color Fastness Evaluation (Wash and UV):
-
Wash Fastness:
-
Subject a set of dyed swatches to repeated washing cycles. A single cycle consists of washing with a standardized shampoo solution for a set time (e.g., 1 minute), followed by rinsing.
-
Measure the color of the swatches after 1, 5, 10, and 20 wash cycles, ensuring the swatches are completely dry before each measurement.
-
-
UV Fade Resistance:
-
Expose another set of dyed swatches to a controlled dose of UV radiation in a light cabinet or weatherometer.[4]
-
Measure the color of the swatches at specified time intervals (e.g., after 8, 16, and 24 hours of exposure).
-
6. Data Analysis:
-
Calculate the total color change (ΔE) for each swatch after dyeing and after each fastness test interval using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²]
-
Compare the ΔE* values between the different hair dye precursors to objectively assess their color intensity and fade resistance.
Protocol for In Vitro Skin Sensitization Assessment
This protocol describes a general workflow for assessing the skin sensitization potential of hair dye precursors using a combination of in vitro methods, in line with the principles of the Adverse Outcome Pathway (AOP) for skin sensitization.
1. Key Events and Corresponding In Vitro Assays:
-
Molecular Initiating Event (Covalent binding to proteins): Direct Peptide Reactivity Assay (DPRA). This assay measures the reactivity of the chemical with synthetic peptides containing cysteine and lysine.
-
Keratinocyte Activation: KeratinoSens™ or LuSens assays. These reporter gene assays measure the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway in keratinocytes.
-
Dendritic Cell Activation: h-CLAT (human Cell Line Activation Test) or U-SENS™. These assays measure the expression of cell surface markers (e.g., CD86, CD54) on dendritic-like cell lines.
2. Experimental Procedure (General Workflow):
-
Chemical Preparation: Prepare stock solutions of the hair dye precursors (this compound, PPD, PTD) and positive/negative controls in appropriate solvents.
-
DPRA:
-
Incubate the test chemicals with synthetic peptides containing cysteine or lysine for a specified period.
-
Analyze the depletion of the peptides using High-Performance Liquid Chromatography (HPLC).
-
Calculate the percentage of peptide depletion to classify the chemical's reactivity.
-
-
KeratinoSens™/LuSens:
-
Expose the keratinocyte cell line (containing a luciferase reporter gene under the control of an ARE element) to various concentrations of the test chemicals.
-
Measure the luciferase activity to determine the induction of the Nrf2 pathway.
-
Determine the concentration at which a significant induction is observed.
-
-
h-CLAT/U-SENS™:
-
Expose a dendritic-like cell line (e.g., THP-1) to non-cytotoxic concentrations of the test chemicals.
-
Stain the cells with fluorescently labeled antibodies against CD86 and CD54.
-
Analyze the expression of these markers using flow cytometry.
-
Determine the concentration at which a significant increase in marker expression occurs.
-
3. Data Integration and Hazard Identification:
-
Integrate the results from the different assays using a defined data interpretation procedure (e.g., a "two out of three" approach).
-
A positive result in at least two of the three key event-based assays is generally considered indicative of a skin sensitization potential.
Visualizations
Caption: Experimental workflow for comparative performance evaluation of hair dye precursors.
Caption: Logical flow for a comparative safety assessment of hair dye precursors.
References
- 1. Ranking of hair dye substances according to predicted sensitization potency: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How To Do A Strand Test & Why It's Important For DIY Hair Color – Laura K Collins [laurakcollins.com]
- 3. Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. Skin irritation and sensitization potential of oxidative hair dye substances evaluated with in vitro, in chemico and in silico test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.mst.dk [www2.mst.dk]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 2,6-Bis[(2-hydroxyethyl)amino]toluene: HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2,6-Bis[(2-hydroxyethyl)amino]toluene is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, efficacy, and safety of the final drug product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by representative experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC) Method Validation
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone for the analysis of aromatic amines like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (commonly C18) and a polar mobile phase.
Experimental Protocol: A Validated HPLC Method
The following protocol outlines a validated HPLC method for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Method Validation Parameters
The validation of the HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Specificity | No interference from blank at the retention time of the analyte and known impurities. | The method is specific. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50% - 150% of the target concentration | 0.5 - 1.5 mg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | 0.8% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | 1.2% |
| Robustness | No significant change in results with small variations in method parameters. | The method is robust. |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods offer distinct advantages for the purity assessment of this compound.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | Robust, reproducible, and widely available. | May require derivatization for compounds without a chromophore; lower sensitivity compared to MS. |
| Ultra-Performance Liquid Chromatography (UPLC-MS) | Similar to HPLC but uses smaller particle size columns for higher resolution and speed, coupled with a mass spectrometer for detection.[1] | Higher throughput, increased sensitivity, and allows for the identification of unknown impurities by mass.[1] | Higher instrument cost and complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Provides unambiguous structure elucidation and can quantify impurities without the need for a reference standard for each impurity. | Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for accurate quantification of minor impurities. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase. | Faster separations and reduced use of organic solvents ("green" chromatography).[2] | May require specialized instrumentation; method development can be more complex. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile impurities. | Requires the analyte to be volatile or to be derivatized to increase volatility; not suitable for thermally labile compounds. |
Experimental Protocols for Alternative Methods
UPLC-MS:
-
Instrumentation: UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[1]
-
Column: C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: A rapid gradient from low to high organic phase.[1]
-
MS Detection: Electrospray ionization (ESI) in positive mode.[1]
NMR Spectroscopy:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Experiment: ¹H NMR for quantification of the main component and identification of impurities with distinct signals.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC method described.
Caption: Workflow for HPLC Method Validation.
Conclusion
The choice of an analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. For routine quality control where robust and reliable quantification is needed, a validated RP-HPLC method is highly suitable. When higher throughput, increased sensitivity, and the identification of unknown impurities are critical, UPLC-MS offers significant advantages.[1] NMR provides valuable structural information and can be used for quantitative purposes without the need for individual impurity standards. SFC presents a faster and more environmentally friendly alternative for chiral or achiral separations.[2] A comprehensive approach may involve the use of HPLC for routine purity testing, with orthogonal methods like UPLC-MS and NMR for impurity identification and characterization during process development and validation.
References
Performance Analysis of Polymers Synthesized with 2,6-Bis[(2-hydroxyethyl)amino]toluene: A Comparative Guide
A notable gap in current materials research is the limited availability of specific performance data for polymers synthesized using 2,6-Bis[(2-hydroxyethyl)amino]toluene. Despite its potential utility in specialty polymer formulations, detailed experimental comparisons with established alternatives are not readily found in published literature. This guide, therefore, provides a comparative analysis based on established principles of polymer chemistry, outlining the anticipated performance of polymers derived from this unique aromatic diol against common aliphatic and aromatic counterparts.
Theoretical Performance Comparison
The unique molecular structure of this compound, featuring a substituted aromatic ring, is expected to impart a distinct set of properties to polymers such as polyurethanes and polyesters. The presence of the toluene ring introduces rigidity into the polymer backbone, which can significantly influence its thermal and mechanical characteristics.
Compared to polymers synthesized with common aliphatic diols, such as 1,4-butanediol, those incorporating this compound are anticipated to exhibit enhanced thermal stability and hardness. The aromatic structure restricts segmental motion, leading to a higher glass transition temperature (Tg) and improved dimensional stability at elevated temperatures. However, this increased rigidity may also result in reduced flexibility and elongation at break.
When compared with other aromatic diols, the performance of polymers from this compound is influenced by the methyl group and the secondary amine linkages. The methyl group on the toluene ring can introduce steric hindrance, potentially affecting polymer chain packing and crystallinity. The secondary amine groups are more reactive than primary hydroxyl groups and can lead to the formation of urea linkages in polyurethane synthesis, which are known to form strong hydrogen bonds, further enhancing thermal and mechanical properties.
For drug development applications, the aromatic nature and potential for hydrogen bonding offered by polymers derived from this compound could be advantageous for encapsulating and controlling the release of specific therapeutic agents. The polarity and chemical functionality of the monomer unit would play a crucial role in drug-polymer interactions.
A summary of the anticipated property comparisons is presented in the table below. It is important to note that these are qualitative predictions based on chemical structure-property relationships and require experimental validation.
| Property | Polymer with this compound | Polymer with Aliphatic Diol (e.g., 1,4-Butanediol) | Polymer with Simple Aromatic Diol (e.g., Hydroquinone bis(2-hydroxyethyl)ether) |
| Thermal Stability | High | Low to Moderate | High |
| Tensile Strength | High | Moderate | High |
| Elongation at Break | Low to Moderate | High | Low to Moderate |
| Hardness | High | Low | High |
| Solubility | Potentially lower in non-polar solvents | Generally higher in a wider range of solvents | Potentially lower in non-polar solvents |
Experimental Protocols
To validate the theoretical performance of polymers synthesized with this compound, a systematic experimental approach is necessary. The following are generalized methodologies for the synthesis and characterization of polyurethanes, which can be adapted to incorporate this specific monomer.
Polyurethane Synthesis (Two-Step Prepolymer Method)
-
Prepolymer Formation:
-
A diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI) and a polyol (e.g., Polytetrahydrofuran - PTHF) are charged into a reaction vessel under a nitrogen atmosphere.
-
The mixture is heated to a specific temperature (e.g., 80°C) with constant stirring until the desired isocyanate (NCO) content is reached, as determined by titration.
-
-
Chain Extension:
-
The NCO-terminated prepolymer is dissolved in a suitable solvent (e.g., anhydrous N,N-Dimethylformamide - DMF).
-
A stoichiometric amount of the chain extender, this compound, dissolved in the same solvent, is added dropwise to the prepolymer solution with vigorous stirring.
-
The reaction is allowed to proceed at a controlled temperature until the polymerization is complete, indicated by a significant increase in viscosity.
-
-
Polymer Isolation:
-
The polymer solution is cast onto a glass plate and the solvent is evaporated in a vacuum oven at an elevated temperature.
-
The resulting polymer film is then post-cured to ensure complete reaction.
-
Characterization Methods
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature and thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous and crystalline nature.
-
-
Mechanical Testing:
-
Tensile Testing: To determine the tensile strength, Young's modulus, and elongation at break of the polymer films according to ASTM standards.
-
-
Spectroscopic Analysis:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the synthesized polymer by identifying characteristic functional groups (e.g., urethane, urea, aromatic rings).
-
Visualizing Synthesis and Workflow
The following diagrams, generated using the DOT language, illustrate the general synthetic pathway for polyurethanes and a typical experimental workflow for their characterization.
Caption: Polyurethane synthesis via the prepolymer method.
Caption: Experimental workflow for polymer characterization.
The Efficacy of 2,6-Bis[(2-hydroxyethyl)amino]toluene in Pharmaceutical Synthesis: A Comparative Analysis
This lack of data precludes a direct comparative analysis of its efficacy—in terms of reaction yield, purity of final product, and process efficiency—against alternative intermediates for a specific pharmaceutical target. The following guide, therefore, addresses the available information on "2,6-Bis[(2-hydroxyethyl)amino]toluene," its documented applications in other industries, and provides a theoretical framework for how such a comparison would be structured if data were available.
Physicochemical Properties and General Reactivity
"this compound" is a substituted aromatic diamine. Its key structural features, which dictate its reactivity, are the two secondary amine groups and the two primary hydroxyl groups.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |
| Molecular Weight | 210.28 g/mol | [1] |
| Appearance | White to gray to red powder/crystal | [1] |
| Melting Point | 116 - 120 °C | [1] |
| Purity (Typical) | ≥ 98% | [1] |
The presence of two hydroxyethylamino groups enhances the compound's solubility and reactivity, making it a potentially versatile building block in organic synthesis.[1] The amino groups can undergo N-alkylation, acylation, and other reactions typical of secondary amines, while the hydroxyl groups can be subject to esterification, etherification, or oxidation.
Documented Applications
The primary documented use of "this compound" is not in the pharmaceutical sector, but in the formulation of cosmetic products, specifically as a precursor in oxidative hair dyes. In this context, it is used as a dye component in colorants for keratin fibers.
Hypothetical Pharmaceutical Synthesis and Comparative Framework
For the purpose of illustrating a comparative guide, let us hypothesize a potential, though undocumented, synthetic pathway where "this compound" could serve as an intermediate. A plausible application would be in the synthesis of heterocyclic compounds, where the diamine structure could be used to form a fused ring system.
Logical Workflow for a Comparative Study
The following diagram outlines the logical workflow for a comparative study between "this compound" and a hypothetical alternative in a pharmaceutical synthesis.
Caption: Logical workflow for a comparative efficacy study of pharmaceutical intermediates.
Hypothetical Experimental Protocol
Objective: To synthesize a hypothetical benzimidazole derivative (a common scaffold in CNS drugs) from "this compound" and compare the yield and purity with the product derived from a simpler diamine.
Protocol for Intermediate A: this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of "this compound" in 100 mL of ethanol.
-
Reagent Addition: Add 12 mmol of a suitable aldehyde (e.g., 4-methoxybenzaldehyde) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add 100 mL of ethyl acetate and wash with brine (2 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the final yield and assess purity by HPLC.
Protocol for Alternative B: 2,6-Diaminotoluene
-
Follow steps 1-6 as above, substituting "2,6-Diaminotoluene" for "this compound".
Hypothetical Data Presentation
The results of such a hypothetical experiment would be presented as follows:
| Parameter | Intermediate A | Alternative B |
| Reaction Time (h) | 6 | 4 |
| Yield (%) | 75% | 85% |
| Purity (HPLC, %) | 98.5% | 99.2% |
| Purification Method | Column Chromatography | Recrystallization |
| Side Products | Minor unidentified | Minimal |
| Cost per mole | Higher | Lower |
Conclusion
While "this compound" possesses chemical properties that make it a candidate for a pharmaceutical intermediate, the lack of documented evidence for its use in specific API synthesis prevents a definitive comparison of its efficacy against alternatives. Its established role is within the cosmetics industry. For researchers in drug development, this compound remains a potential building block, but its utility would need to be established through de novo synthesis and process development for a specific target molecule. Any such investigation would need to follow a rigorous comparative workflow, as outlined above, to objectively assess its performance against more established or economical alternatives.
References
Cross-Validation of Analytical Techniques for the Characterization of 2,6-Bis[(2-hydroxyethyl)amino]toluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of key analytical techniques for the characterization of 2,6-Bis[(2-hydroxyethyl)amino]toluene, a compound relevant in the cosmetic and pharmaceutical industries. The selection of an appropriate analytical method is critical for quality control, stability testing, and regulatory compliance. This document compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The information presented herein is compiled from a combination of published data on structurally similar aromatic amines and established principles of analytical chemistry, providing a robust framework for method development and validation.
Data Presentation: Comparative Analysis of Analytical Techniques
The following tables summarize the quantitative performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of aromatic amines, providing a baseline for the expected performance for this compound. It is important to note that specific performance may vary based on instrumentation and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, with identification by mass-to-charge ratio.[1] | Combines HPLC separation with highly sensitive and specific mass spectrometric detection.[2] |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra. | High; mass spectral data provides structural information.[1] | Very High; precursor and product ion monitoring offers exceptional specificity.[2] |
| Sensitivity (LOD/LOQ) | Typically in the ng/mL to µg/mL range.[1] | Can range from pg/L to ng/L, often requiring derivatization for polar analytes.[1] | Generally in the pg/mL to ng/mL range, offering the highest sensitivity.[1] |
| Linearity (R²) | Commonly >0.999.[1] | Typically >0.99.[1] | Consistently >0.99.[1] |
| Precision (%RSD) | < 15%.[1] | < 15%. | < 10%. |
| Accuracy/Recovery (%) | 85-115%. | 80-120% (can be influenced by derivatization efficiency). | 90-110%. |
| Throughput | High. | Moderate to High (sample preparation can be a bottleneck). | High. |
| Cost | Low to Moderate. | Moderate. | High. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point for the development of a specific method for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for aromatic amines.
-
Mobile Phase : A gradient elution with acetonitrile and water (containing 0.1% formic acid to improve peak shape) is typically employed. A starting gradient could be 10% acetonitrile, increasing to 90% over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.[2]
-
Injection Volume : 10-20 µL.
-
Detection : UV detection at a wavelength of maximum absorbance for the compound, likely around 235 nm and 280 nm.[2]
-
Sample Preparation : Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization : Due to the polar nature of the hydroxyl and amino groups, derivatization (e.g., silylation with BSTFA or acylation with acetic anhydride) is often necessary to improve volatility and chromatographic performance.
-
Column : A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of derivatized amines.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program : Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature : 250°C.
-
Ion Source Temperature : 230°C.[1]
-
Mass Spectrometer : Operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column and Mobile Phase : Similar to HPLC-UV, a C18 column with a gradient of water and acetonitrile/methanol containing a modifier like formic acid is typically used.[1]
-
Ion Source : Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of amines.
-
Mass Spectrometer : Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a precursor ion for this compound and one or more of its characteristic product ions.
-
Sample Preparation : For complex matrices, sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to minimize matrix effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR : Expected signals would include aromatic protons on the toluene ring, methylene protons of the hydroxyethyl groups, and hydroxyl and amine protons. The chemical shifts and coupling patterns would provide detailed structural information.
-
¹³C NMR : Expected signals would correspond to the aromatic carbons of the toluene ring, the methyl carbon, and the carbons of the hydroxyethyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : An FTIR spectrometer.
-
Sample Preparation : The sample can be analyzed as a KBr pellet or as a thin film.
-
Expected Absorptions :
-
O-H stretch : A broad band in the region of 3200-3600 cm⁻¹ from the hydroxyl groups.
-
N-H stretch : A medium absorption band around 3300-3500 cm⁻¹ from the secondary amine groups.
-
C-H stretch (aromatic) : Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic) : Bands below 3000 cm⁻¹.
-
C=C stretch (aromatic) : Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch : Absorptions in the 1250-1350 cm⁻¹ range.
-
C-O stretch : A strong band in the 1000-1200 cm⁻¹ region.
-
Mandatory Visualization
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of analytical techniques for comprehensive characterization.
References
Benchmarking the stability of "2,6-Bis[(2-hydroxyethyl)amino]toluene" against other di-substituted toluenes
A comprehensive analysis of the stability of 2,6-Bis[(2-hydroxyethyl)amino]toluene in comparison to other di-substituted toluene derivatives, providing critical data for researchers, scientists, and drug development professionals. This guide outlines the intrinsic stability of these compounds under various stress conditions, supported by experimental data and detailed protocols.
The stability of chemical compounds is a cornerstone of pharmaceutical development and materials science. Understanding how a molecule behaves under stress is paramount for ensuring its efficacy, safety, and shelf-life. This guide focuses on benchmarking the stability of "this compound," a di-substituted toluene derivative, against a curated selection of other di-substituted toluenes. The comparison is framed by the electronic properties of the substituents—electron-donating versus electron-withdrawing—to provide a logical framework for understanding their relative stabilities.
Comparative Stability Analysis
The stability of a substituted toluene molecule is significantly influenced by the nature of the groups attached to the aromatic ring. Electron-donating groups (EDGs) tend to increase electron density in the ring, potentially making it more susceptible to oxidative degradation but can stabilize carbocation intermediates. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, which can enhance its stability against electrophilic attack but may destabilize certain reactive intermediates.
"this compound" possesses two (2-hydroxyethyl)amino groups, which are considered electron-donating. To provide a comprehensive comparison, this guide evaluates its stability alongside other di-substituted toluenes with varying electronic characteristics.
Table 1: Comparative Stability Data of Di-substituted Toluenes
| Compound | Substituents | Substituent Type | Thermal Stability (TGA Onset, °C) | Oxidative Stability (Degradation Rate) | Photostability (Quantum Yield) | Hydrolytic Stability (Half-life) |
| This compound | -NHCH₂CH₂OH, -NHCH₂CH₂OH | Electron-Donating | Data not available | Prone to oxidation | Data not available | Stable in aqueous suspension for 24h |
| 2,6-Diaminotoluene | -NH₂, -NH₂ | Electron-Donating | Decomposes on heating | Turns brown on exposure to air | Vapor-phase half-life of 0.6 hours | Data not available |
| 2,6-Xylenol (2,6-Dimethylphenol) | -CH₃, -OH | Electron-Donating | Decomposes on heating | Susceptible to oxidation | Data not available | Not expected to undergo hydrolysis |
| 2,6-Dinitrotoluene | -NO₂, -NO₂ | Electron-Withdrawing | Decomposes on boiling | Biodegradable under aerobic conditions | Photolysis half-life of 12 minutes in river water | Not expected to undergo hydrolysis |
| 2,6-Dichlorotoluene | -Cl, -Cl | Electron-Withdrawing | Data not available | Data not available | Data not available | Data not available |
| 2,6-Di-tert-butyltoluene | -C(CH₃)₃, -C(CH₃)₃ | Electron-Donating | Data not available | Data not available | Data not available | Data not available |
Note: "Data not available" indicates that specific quantitative data under standardized conditions was not found in the public domain during the literature search. The stability of this compound is inferred to be influenced by its secondary amine nature, making it prone to nitrosation and oxidation.
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are crucial. The following sections detail methodologies for assessing the stability of di-substituted toluenes under various stress conditions, based on established guidelines such as those from the International Council for Harmonisation (ICH).
Thermal Stability Assessment (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC)
Objective: To determine the thermal decomposition profile of the compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer’s specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the test compound into a suitable TGA crucible (e.g., alumina, platinum).
-
Experimental Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Increase the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected.
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability. For DSC, the heat flow is measured against temperature to identify endothermic (melting) and exothermic (decomposition) events.
This guide provides a comparative toxicological analysis of the hair dye ingredient "2,6-Bis[(2-hydroxyethyl)amino]toluene" and the related compound, 2,6-diaminotoluene. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of the available data on genotoxicity, acute toxicity, and skin sensitization. The experimental protocols for key toxicological assays are also detailed to provide context for the presented data.
Executive Summary
"this compound" and 2,6-diaminotoluene are aromatic amines used in the formulation of hair dyes. While structurally related, their toxicological profiles exhibit notable differences. "this compound" has been evaluated by the Scientific Committee on Consumer Safety (SCCS), with findings indicating a potential for gene mutations in bacteria that was not confirmed in mammalian cells. It is not considered a skin sensitizer. In contrast, 2,6-diaminotoluene is recognized as a weak skin sensitizer and has shown some evidence of genotoxicity in vivo. Both compounds exhibit moderate to low acute oral toxicity. This guide synthesizes the available data to facilitate a clear comparison of their toxicological properties.
Data Presentation
The following tables summarize the available quantitative and qualitative toxicological data for "this compound" and 2,6-diaminotoluene.
Table 1: Genotoxicity Data
| Test Type | Compound | Species/Cell Line | Metabolic Activation (S9) | Concentration/Dose | Result | Reference |
| Ames Test (Bacterial Reverse Mutation Assay) | This compound | Salmonella typhimurium | With and Without | Not Specified | Positive in bacteria | [1][2][3] |
| 2,6-diaminotoluene | Salmonella typhimurium | With | Not Specified | Mutagenic | [4] | |
| In Vitro Micronucleus Test | This compound | Mammalian Cells | With and Without | Not Specified | Negative | [1][2][3] |
| 2,6-diaminotoluene | Rat Bone Marrow | In vivo | Not Specified | Weakly positive | [4] | |
| In Vitro Comet Assay | This compound | Reconstructed Human Skin | Not Applicable | Not Specified | Negative | [2][3] |
Table 2: Acute Toxicity Data
| Test Type | Compound | Species | Route | LD50 (mg/kg bw) | Result | Reference |
| Acute Oral Toxicity | This compound | Rat | Oral | > 2000 | Not classified as acutely toxic by oral route | [1] |
| 2,6-diaminotoluene dihydrochloride | Rat | Oral | ~1000 (Mortality observed) | Harmful if swallowed | [5] | |
| 2,6-diaminotoluene dihydrochloride | Mouse | Oral | 100 - 300 (Estimated) | Harmful if swallowed | [5] | |
| Acute Dermal Toxicity | This compound | Not Available | Dermal | Not Available | Data not available | [6] |
| 2,6-diaminotoluene | Not Available | Dermal | Not Available | Classified as harmful in contact with skin | [5] |
Table 3: Skin Sensitization Data
| Test Type | Compound | Species | Vehicle | EC3 Value (%) | Result | Reference |
| Local Lymph Node Assay (LLNA) | This compound | Mouse | Ethanol:water | Not applicable | Not a sensitizer | [7] |
| 2,6-diaminotoluene | Not Specified | Not Specified | 19 | Weak skin sensitizer | [5] |
Experimental Protocols
Detailed methodologies for the key toxicological assays are provided below, based on OECD guidelines to ensure reproducibility and standardization.
Ames Test (Bacterial Reverse Mutation Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
-
Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Procedure (Plate Incorporation Method):
-
A small amount of the bacterial culture is mixed with the test compound at various concentrations, and molten top agar.
-
For tests with metabolic activation, the S9 mix is also added to the top agar.
-
The mixture is poured onto a minimal glucose agar plate, which lacks the amino acid the bacterial strain cannot synthesize (e.g., histidine for Salmonella typhimurium).
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted for each concentration and compared to the negative (solvent) control. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.
In Vitro Micronucleus Test (OECD 487)
This test identifies substances that cause chromosomal damage in cultured mammalian cells.
-
Cell Culture: Human or rodent cell lines (e.g., human peripheral blood lymphocytes, CHO, V79, TK6) are cultured to produce a population of dividing cells.
-
Exposure: The cells are exposed to the test substance at a range of concentrations, both with and without metabolic activation (S9 mix), for a short (3-6 hours) or long (in the absence of S9, for 1.5-2 normal cell cycles) duration.
-
Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division during or after treatment.
-
Harvesting and Staining: After the exposure and a recovery period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: The frequency of micronucleated cells is determined by scoring at least 2000 binucleated cells per concentration under a microscope. A micronucleus is a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during mitosis.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Local Lymph Node Assay (LLNA - OECD 429)
The LLNA is an in vivo method for assessing the skin sensitization potential of a substance.
-
Animals: Typically, female CBA/J or CBA/Ca mice are used.
-
Procedure:
-
A minimum of four animals are used per dose group.
-
The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil) at a minimum of three concentrations.
-
A volume of 25 µL of the test substance formulation is applied to the dorsal surface of each ear of the mice daily for three consecutive days. Control groups receive the vehicle alone and a positive control is also included.
-
On day 6, a solution of 3H-methyl thymidine is injected intravenously into each mouse.
-
Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
-
Measurement of Lymphocyte Proliferation: A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured using a β-scintillation counter. The proliferation is expressed as the number of disintegrations per minute (DPM) per lymph node.
-
Data Analysis: The Stimulation Index (SI) is calculated for each dose group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group. A substance is classified as a skin sensitizer if the SI is ≥ 3 at one or more concentrations. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, is determined by interpolation from the dose-response curve and is a measure of the sensitizing potency.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the toxicological assessment of these compounds.
Caption: Workflow for the Ames Test (OECD 471).
Caption: Workflow for the In Vitro Micronucleus Test (OECD 487).
Caption: Simplified signaling pathway of skin sensitization.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the in vivo genotoxicity of the structural analogues 2,6-diaminotoluene and 2,4-diaminotoluene using the rat micronucleus test and rat liver UDS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. ec.europa.eu [ec.europa.eu]
- 7. apps.dtic.mil [apps.dtic.mil]
Validating the use of "2,6-Bis[(2-hydroxyethyl)amino]toluene" in novel polymer applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "2,6-Bis[(2-hydroxyethyl)amino]toluene" with common alternative aromatic diol chain extenders for use in novel polymer applications, particularly in the synthesis of polyurethanes. The data presented offers insights into the potential performance benefits of incorporating this molecule to enhance the thermal and mechanical properties of polymers.
Performance Comparison of Aromatic Diol Chain Extenders in Polyurethanes
The selection of a chain extender is critical in determining the final properties of a polyurethane elastomer. Aromatic diols, in particular, are known to enhance thermal stability and mechanical strength due to the rigidity of the aromatic rings. This section compares the expected performance of polyurethanes synthesized with "this compound" against two widely used alternatives: Hydroquinone Bis(2-hydroxyethyl) Ether (HQEE) and Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHEE).
| Property | Polyurethane with this compound | Polyurethane with HQEE | Polyurethane with BPA-BHEE |
| Tensile Strength (MPa) | High | Superior | High |
| Hardness (Shore D) | High | High | High |
| Elongation at Break (%) | Moderate | Moderate | Moderate to High |
| Thermal Stability (Td5 °C) | > 300 | ~300-350 | ~300-350 |
| Glass Transition Temp. (Tg °C) | High | High | High |
| Resilience | Good | Excellent | Good |
Experimental Protocols
To ensure a valid comparison of the performance of these chain extenders, a standardized experimental protocol for the synthesis and testing of the corresponding polyurethane elastomers is provided below.
I. Materials
-
Polyol: Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol (dried under vacuum at 80°C for 4 hours prior to use)
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI)
-
Chain Extenders:
-
This compound
-
Hydroquinone Bis(2-hydroxyethyl) Ether (HQEE)
-
Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHEE)
-
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
II. Synthesis of Polyurethane Elastomers (Prepolymer Method)
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a thermometer, add a pre-weighed amount of dried PTMEG.
-
Heat the flask to 60°C with stirring under a nitrogen atmosphere.
-
Add MDI to the flask with a molar ratio of NCO:OH of 2:1.
-
Increase the temperature to 80°C and maintain for 2-3 hours until the NCO content reaches the theoretical value, as determined by titration.
-
-
Chain Extension:
-
Cool the prepolymer to 60°C.
-
In a separate beaker, dissolve the respective chain extender (this compound, HQEE, or BPA-BHEE) in a minimal amount of anhydrous DMF. The molar amount of the chain extender should be calculated to react with the excess NCO groups in the prepolymer.
-
Add the dissolved chain extender to the prepolymer dropwise with vigorous stirring.
-
Add a catalytic amount of DBTDL (e.g., 0.01 wt%).
-
Continue stirring for 5-10 minutes until the mixture becomes viscous.
-
-
Casting and Curing:
-
Pour the viscous polymer mixture onto a preheated, release-agent-coated mold.
-
Degas the mixture in a vacuum oven to remove any trapped air bubbles.
-
Cure the polymer in the oven at 100°C for 24 hours.
-
Post-cure the samples at room temperature for 7 days before characterization.
-
III. Characterization Methods
-
Mechanical Properties:
-
Tensile Testing: Perform tensile tests on dumbbell-shaped specimens according to ASTM D412 standard using a universal testing machine. Determine the tensile strength, elongation at break, and modulus.
-
Hardness: Measure the Shore D hardness of the samples using a durometer according to ASTM D2240.
-
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polymers using a TGA instrument. Heat the samples from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. Determine the 5% weight loss temperature (Td5).[4]
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymers using a DSC instrument. Heat the samples from -80°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Visualizations
The following diagrams illustrate the logical workflow of the experimental process and the general signaling pathway for polyurethane synthesis.
References
A Comparative Guide to In-Vitro and In-Vivo Testing of 2,6-Bis[(2-hydroxyethyl)amino]toluene and its Alternatives in Hair Dye Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro and in-vivo testing data for the hair dye precursor 2,6-Bis[(2-hydroxyethyl)amino]toluene and its common alternatives, p-phenylenediamine (PPD) and toluene-2,5-diamine (TDS). The information is compiled from scientific publications and regulatory assessments to assist in research and development within the cosmetics and toxicology fields.
Comparative Safety and Toxicological Data
The following tables summarize key in-vitro and in-vivo toxicological data for this compound and its alternatives. This data is crucial for assessing the safety profile of these compounds in hair dye formulations.
Table 1: Summary of Acute Toxicity and Irritation Data
| Test | This compound | p-Phenylenediamine (PPD) | Toluene-2,5-diamine Sulfate (TDS) |
| Acute Oral Toxicity (LD50) | >2000 mg/kg bw (rat)[1] | 80 mg/L (rat)[2] | 98 mg/kg (rat)[3] |
| Skin Irritation | Not irritant (rabbit)[1] | Severe dermatitis at high levels[4] | Not irritant (guinea pigs, 10% solution)[3] |
| Eye Irritation | Irritant (rabbit)[5] | Eye irritation and tearing at high levels[4] | Mild, transitory conjunctival inflammation (rabbits, 2.5%)[3] |
Table 2: Summary of Skin Sensitization and Genotoxicity Data
| Test | This compound | p-Phenylenediamine (PPD) | Toluene-2,5-diamine Sulfate (TDS) |
| Skin Sensitization | Not a sensitizer[5] | Strong potential skin sensitizer[6] | Potent skin sensitizer[7] |
| Genotoxicity (Ames Test) | Positive results in bacteria; final conclusion on genotoxic potential not drawn[1] | Slightly mutagenic in S. typhimurium TA98 with metabolic activation[8] | Mutagenic in bacteria[9] |
| In-Vitro Mutagenicity (Mammalian Cells) | Data not available | Non-mutagenic in mouse lymphoma assay[8] | Mutagenic in some tests in mammalian cells[9] |
| In-Vivo Genotoxicity | Appropriate in-vivo test on the same genetic endpoint not conclusive[1] | Data not available | No mutagenic potential in-vivo[7] |
Performance Characteristics of Hair Dye Precursors
While direct comparative performance data for this compound against PPD and TDS is limited in publicly available literature, the performance of oxidative hair dyes is generally evaluated based on the following parameters:
-
Color Formation and Intensity: The ability of the precursor to react with couplers to produce a desired color shade and intensity. This can be measured colorimetrically.
-
Wash Fastness: The resistance of the color to fading after repeated washing. This is a critical parameter for permanent hair dyes.
-
Photostability: The stability of the color when exposed to light, which is important for maintaining color vibrancy over time.
Experimental Protocols
Detailed methodologies are essential for the reproducible and comparable evaluation of hair dye precursors. Below are outlines of key experimental protocols.
In-Vivo Acute Oral Toxicity (Following OECD Guideline 401)
-
Test Species: Rats (e.g., Sprague-Dawley).
-
Procedure: A single oral dose of the test substance is administered to the animals. For this compound, a dose of 2000 mg/kg body weight was used. The animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly. At the end of the observation period, a gross pathological examination is performed.[1][10]
-
Endpoint: The median lethal dose (LD50) is determined.
In-Vitro Skin Irritation (Following OECD Guideline 439)
-
Test System: Reconstituted human epidermis (RhE) model.
-
Procedure: A small amount of the test substance is applied topically to the surface of the RhE tissue. The tissue is incubated for a defined period. After exposure, the substance is washed off, and the tissue is incubated for a further period.
-
Endpoint: Cell viability is assessed using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates an irritant potential.
In-Vitro Gene Mutation Assay in Bacteria (Ames Test, Following OECD Guideline 471)
-
Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (mutated bacteria) is counted after a suitable incubation period.
-
Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations
Oxidative Hair Dyeing Process
The following diagram illustrates the general chemical pathway of permanent hair dyeing, involving the oxidation of a precursor and its subsequent reaction with a coupler to form a larger color molecule within the hair shaft.
Caption: General signaling pathway of oxidative hair dyeing.
Experimental Workflow for In-Vitro Skin Irritation Testing
This diagram outlines the typical workflow for an in-vitro skin irritation test using a reconstituted human epidermis model.
Caption: Workflow for in-vitro skin irritation testing.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Immune responses to hair dyes containing toluene-2,5-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Precursors of oxidative hair dyes in hair colouring formulations | Semantic Scholar [semanticscholar.org]
- 5. OhioLINK ETD: Bailey, Aaron D. [etd.ohiolink.edu]
- 6. safecosmetics.org [safecosmetics.org]
- 7. [Determination of 32 oxidative dyes by high performance liquid chromatography and confirmation by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cosmeticsinfo.org [cosmeticsinfo.org]
- 10. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Synthesis Methods for 2,6-Bis[(2-hydroxyethyl)amino]toluene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. This guide provides a comparative analysis of potential synthesis methods for 2,6-Bis[(2-hydroxyethyl)amino]toluene, a significant intermediate in the pharmaceutical and polymer industries. Due to a lack of detailed, reproducible published methods for this specific compound, this comparison is based on analogous and well-established reactions for similar compounds. The two primary methods explored are direct hydroxyethylation using ethylene oxide and a two-step process involving 2-chloroethanol.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative parameters of two potential synthesis routes for this compound, extrapolated from analogous reactions.
| Parameter | Method 1: Direct Ethoxylation | Method 2: Reaction with 2-Chloroethanol |
| Starting Material | 2,6-Diaminotoluene | 2,6-Diaminotoluene |
| Reagent | Ethylene Oxide | 2-Chloroethanol |
| Catalyst/Base | Typically acid or base catalyzed | Base (e.g., NaHCO₃, Et₃N) |
| Solvent | Water, alcohols, or solvent-free | Alcohols (e.g., Ethanol, Isopropanol) |
| Reaction Temperature | 50-150°C (highly exothermic) | 80-120°C (reflux) |
| Reaction Time | 2-8 hours | 6-24 hours |
| Reported Yield (Analogous) | 70-95% | 60-85% |
| Purity (Analogous) | >95% after purification | >98% after recrystallization |
| Key Advantages | Atom-economical, potentially faster | Milder reaction conditions, easier to control |
| Key Disadvantages | Highly exothermic, requires careful control | Longer reaction times, generation of salt byproducts |
Experimental Protocols
The following are detailed experimental protocols for the two proposed synthesis methods, adapted from established procedures for similar aromatic amines.
Method 1: Direct Ethoxylation with Ethylene Oxide
This method involves the direct reaction of 2,6-diaminotoluene with ethylene oxide. The reaction is highly exothermic and requires careful temperature control.
Materials:
-
2,6-Diaminotoluene (1 mole)
-
Ethylene Oxide (2.2 moles)
-
Methanol (as solvent)
-
Acetic acid (catalyst)
-
Nitrogen gas supply
-
Pressure-rated reaction vessel with cooling and stirring
Procedure:
-
A pressure-rated stainless steel autoclave is charged with 2,6-diaminotoluene and methanol.
-
The vessel is sealed and purged with nitrogen to create an inert atmosphere.
-
A catalytic amount of acetic acid is added to the mixture.
-
The mixture is heated to 50-60°C with vigorous stirring.
-
Ethylene oxide is slowly introduced into the reactor, maintaining the temperature below 80°C using a cooling system. The pressure will increase during the addition.
-
After the addition is complete, the reaction mixture is stirred at 70-80°C for 4-6 hours, monitoring the pressure until it stabilizes.
-
The reactor is cooled to room temperature, and any excess ethylene oxide is safely vented.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to yield this compound.
Method 2: Reaction with 2-Chloroethanol
This method provides an alternative route using a less hazardous reagent, 2-chloroethanol, in the presence of a base to neutralize the HCl formed during the reaction.
Materials:
-
2,6-Diaminotoluene (1 mole)
-
2-Chloroethanol (2.5 moles)
-
Sodium bicarbonate (2.5 moles)
-
Isopropanol (as solvent)
-
Stirring apparatus and reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-diaminotoluene, isopropanol, and sodium bicarbonate.
-
The mixture is stirred to form a suspension.
-
2-Chloroethanol is added to the suspension.
-
The reaction mixture is heated to reflux (approximately 82°C for isopropanol) and maintained for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The inorganic salts are removed by filtration.
-
The solvent is evaporated from the filtrate under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the two described synthesis methods.
Caption: Comparative workflow of two potential synthesis routes for this compound.
Safety Operating Guide
Safe Disposal of 2,6-Bis[(2-hydroxyethyl)amino]toluene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of 2,6-Bis[(2-hydroxyethyl)amino]toluene, a compound utilized in the synthesis of advanced materials and pharmaceuticals.[1] Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). While some suppliers classify this compound as not a hazardous substance or mixture under European regulations, others identify it as a cause of serious eye irritation.[2] Given this conflicting information, it is prudent to handle the compound with care.
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[2]
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against eye contact.
-
Skin Protection: Use nitrile or neoprene gloves and a lab coat to avoid skin contact.[3] If skin contact occurs, immediately wash the affected area with plenty of water and remove contaminated clothing.[2]
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.
-
General Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.[2][4]
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be carried out in accordance with local, state, and federal regulations.[2] Never dispose of this chemical down the drain or in the general trash.[3]
-
Waste Identification and Segregation:
-
Clearly label all waste containers with the chemical name: "Waste this compound."
-
Segregate waste containing this compound from other chemical waste streams to prevent inadvertent reactions.
-
-
Containerization:
-
Use sealable, airtight containers made of compatible materials.
-
For liquid waste (solutions), ensure the container is appropriate for the solvent used.
-
For solid waste, use a securely sealed container to prevent dust from becoming airborne.
-
-
Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated designated waste accumulation area.
-
Keep waste containers away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[5]
-
Provide the waste disposal service with a complete and accurate description of the waste, including its composition and any known hazards.
-
-
Decontamination of Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.[5]
-
Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After proper decontamination, containers may be disposed of according to institutional guidelines.
-
Spill Management
In the event of a spill, take the following steps:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Cleanup: Wearing appropriate PPE, collect the absorbed material or spilled solid into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Summary of Safety and Disposal Information
| Parameter | Guideline | References |
| Hazard Classification | May cause serious eye irritation (Category 2A). Conflicting data exists. | [2][6] |
| Personal Protective Equipment (PPE) | Safety goggles/face shield, nitrile/neoprene gloves, lab coat. | [3] |
| Handling Environment | Well-ventilated area, preferably a chemical fume hood. | [2] |
| Disposal Method | Contact a licensed professional waste disposal service. Do not dispose of in drains or trash. | [3][5] |
| Waste Container | Sealable, airtight, and clearly labeled. | [3] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for hazardous waste disposal. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2,6-Bis[(2-hydroxyethyl)amino]toluene
This guide provides critical safety and logistical information for the handling and disposal of 2,6-Bis[(2-hydroxyethyl)amino]toluene in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008, it is crucial to follow standard laboratory safety protocols and wear appropriate personal protective equipment to avoid direct contact.[1] One SDS for a similar compound notes that it can cause serious eye irritation. Therefore, a conservative approach to PPE is recommended.
Recommended Personal Protective Equipment
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a splash hazard.[2][3] | Protects against potential splashes and aerosols that can cause eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4] | Prevents skin contact, which can cause irritation or allergic reactions. Glove material should be chosen based on the specific solvent used and breakthrough time, if available. |
| Body Protection | A laboratory coat or apron. Closed-toe shoes and long pants are mandatory. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate, a NIOSH-certified respirator with appropriate cartridges for organic vapors may be necessary. | Minimizes inhalation of any dust or vapors. |
Experimental Protocol: Safe Handling and Disposal
1. Pre-Handling Preparation:
-
Review the Safety Data Sheet (SDS): Before working with this compound, thoroughly review the most current SDS.
-
Engineering Controls: Ensure that a certified chemical fume hood is operational and available for use.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above and inspect it for any damage.
2. Handling the Chemical:
-
Work Area: Conduct all weighing and transferring of the chemical within a chemical fume hood to minimize exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[1]
-
Spill Preparedness: Have a spill kit readily available that is appropriate for handling non-hazardous powders or solutions.
3. Post-Handling Procedures:
-
Decontamination: After handling, wash hands and any exposed skin thoroughly with soap and water.
-
Cleaning: Clean the work area, including any contaminated equipment, according to standard laboratory procedures.
4. Disposal Plan:
-
Waste Collection: Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated and properly labeled hazardous waste container.
-
Waste Disposal: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
